molecular formula C9H7FO2 B2611186 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 1260013-93-1

5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B2611186
CAS No.: 1260013-93-1
M. Wt: 166.151
InChI Key: XDVHRLGAPOXZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated 1-indanone derivative offered for research use. Compounds based on the 1-indanone scaffold are of significant interest in medicinal chemistry due to their broad range of biological activities . Specifically, structurally related dihydro-1H-indene derivatives have been designed and evaluated as potent tubulin polymerization inhibitors that bind to the colchicine site, exhibiting promising anti-angiogenic and antiproliferative activities against various cancer cell lines . The strategic incorporation of fluorine and a hydroxy group on the aromatic ring can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for Structure-Activity Relationship (SAR) studies. This compound serves as a versatile building block for developing novel therapeutic agents. Research into 1-indanone derivatives has extended into multiple areas, including the development of ligands for central nervous system (CNS) receptors , as well as potential antiviral, anti-inflammatory, and antibacterial compounds . The specific substitution pattern of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one provides a critical template for synthesizing new chemical entities aimed at these and other biological targets. WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. It must be handled only by qualified professionals in a laboratory setting.

Properties

IUPAC Name

5-fluoro-7-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-3-5-1-2-7(11)9(5)8(12)4-6/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVHRLGAPOXZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Safety data sheet (SDS) for 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Stewardship Guide: 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Document Control:

  • Subject: 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

  • CAS Registry Number: 1260021-08-4 (Note: Isomeric/salt forms may reference 1260013-93-1; verify via analytical CoA).[1]

  • Application: Key intermediate in the synthesis of HIF-2

    
     inhibitors (e.g., Belzutifan/PT2977).[1]
    
  • Version: 1.0 (Research & Development Use Only)

Part 1: Molecular Identity & Synthetic Context

This compound is not merely a generic reagent; it is a highly functionalized "indan-1-one" core used in the synthesis of hypoxia-inducible factor-2 alpha (HIF-2


) antagonists.[1] Its structural duality—possessing an acidic phenolic hydroxyl group at C7 and an electron-withdrawing fluorine at C5—dictates its reactivity and handling protocols.

Chemical Structure & Properties Table

PropertySpecificationTechnical Note
IUPAC Name 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-oneCore scaffold for Belzutifan synthesis.[1]
Molecular Formula

Molecular Weight 166.15 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale beige.[1]
Solubility DMSO, DMF, Methanol, Ethyl AcetateLow aqueous solubility; Phenolic

~8-9.[1]
Melting Point 185–190 °C (Predicted)Verification Required: Determine experimentally via DSC/Capillary.
Reactivity Class Phenol / Aryl KetoneSensitive to oxidation (phenol) and nucleophilic attack.

Synthetic Significance: In the context of drug development (specifically Belzutifan analogs), this indanone serves as the electrophilic scaffold for chiral reduction and subsequent coupling. The C7-hydroxyl group is often the site of etherification, while the C1-ketone is the target for asymmetric reduction to establish stereocenters.[1]

Part 2: GHS Hazard Analysis & Toxicology

While specific toxicological data for this exact intermediate may be sparse in public registries, its functional groups (fluorinated phenol, ketone) mandate a specific risk profile based on Structure-Activity Relationship (SAR) analysis of similar indanones.[1]

Hazard Classification (GHS/CLP)

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).[2]

  • H315: Causes skin irritation (Skin Irrit. 2).[2]

  • H319: Causes serious eye irritation (Eye Irrit.[2][3][4] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[2][3]

Toxicological Mechanism:

  • Phenolic Acidity: The C7-OH group, enhanced by the electron-withdrawing C5-Fluorine, increases the acidity of the phenol compared to unsubstituted indanone.[1] This exacerbates skin and mucosal irritation upon contact.

  • Fluorine Substitution: Increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.

Risk Assessment Decision Tree Use the following logic to determine the necessary containment level based on operation scale.

RiskAssessment Start Operation Assessment Scale Scale of Handling Start->Scale Small < 100 mg (Analytical) Scale->Small Medium 100 mg - 10 g (Preparative) Scale->Medium Large > 10 g (Process Dev) Scale->Large Action1 Standard Fume Hood Nitrile Gloves (0.11mm) Small->Action1 Action2 ISO 5 Hood / Glovebox Double Gloving Required Medium->Action2 Action3 Full Containment (Isolator) Respirator (P3/N95) Backup Large->Action3

Figure 1: Operational containment logic based on quantity. As a potent intermediate, strict dust control is required at >10g scales.[1]

Part 3: Operational Safety & Exposure Control

1. Engineering Controls

  • Primary: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

  • Atmosphere: Due to the phenolic moiety, this compound is prone to oxidation. Store and handle under an inert atmosphere (Nitrogen/Argon) when in solution or during prolonged solid storage.

2. Personal Protective Equipment (PPE) Matrix

Body PartStandard OperationHigh-Risk (Spill/Aerosol)Rationale
Hands Nitrile Gloves (min 0.11 mm)Double Gloving (Nitrile + Laminate)Phenols can permeate standard latex; Nitrile offers superior resistance.[1]
Respiratory Fume Hood (Face Velocity > 0.5 m/s)N95/P3 Particulate RespiratorPrevents inhalation of irritant dust (H335).[1]
Eyes Chemical Safety GogglesFace Shield + GogglesH319: Eye contact causes severe irritation due to acidity.
Body Lab Coat (Cotton/Poly)Tyvek CoverallPrevent contamination of street clothes.

3. Incompatibility Alert

  • Strong Oxidizers: Reaction may cause rapid decomposition or fire.

  • Strong Bases: Will deprotonate the C7-hydroxyl, forming a phenolate salt which may have different solubility and reactivity profiles.

Part 4: Emergency Response Protocols

Spill Response Workflow Do not use water immediately on solid spills to avoid spreading the contamination.

SpillResponse Event Spill Detected Type State? Event->Type Solid Solid / Powder Type->Solid Liquid Solution Type->Liquid Act_Solid 1. Dampen with inert oil/PEG 2. Scoop to waste 3. Wash surface (Soap/Water) Solid->Act_Solid Act_Liquid 1. Absorb (Vermiculite) 2. Do NOT use sawdust (Oxidizer risk) 3. Collect as HazWaste Liquid->Act_Liquid

Figure 2: Differential response for solid vs. liquid spills.[1] Note the prohibition of sawdust due to potential oxidative reaction with phenols.

First Aid Measures

  • Eye Contact: Immediately flush with water for 15 minutes .[4][5][6] The acidic nature of the phenol requires prolonged irrigation to normalize pH.

  • Skin Contact: Wash with PEG-300 or soap and water. Why PEG-300? Polyethylene glycol is superior to water for solubilizing and removing lipophilic phenols from the skin.

  • Inhalation: Move to fresh air. If wheezing occurs (H335), seek medical attention immediately.

Part 5: Analytical Verification & Storage

Self-Validating Purity Check: Before using this intermediate in critical synthesis steps (e.g., Belzutifan coupling), verify identity to rule out regioisomers (e.g., 4-fluoro or 6-fluoro variants).[1]

  • 1H NMR (DMSO-d6): Look for the characteristic phenolic proton (often broad singlet > 9 ppm) and the specific coupling pattern of the aromatic protons affected by the Fluorine atom (splitting patterns).[1]

  • 19F NMR: Essential to confirm the single fluorine substitution and rule out difluoro impurities.

Storage Conditions:

  • Temperature: 2–8 °C (Refrigerate).

  • Environment: Hygroscopic. Store under Nitrogen/Argon.

  • Container: Amber glass (protect from light-induced radical degradation of the ketone).[1]

References

  • ChemicalBook. (2024).[7] Synthesis of Belzutifan - Indanone Core Intermediates. Retrieved from [1]

  • American Chemical Society (ACS). (2022). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development.[7][8] Retrieved from [1]

  • BLD Pharm. (2024).[7] Safety Data Sheet: 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1260013-93-1).[1][9] Retrieved from [1]

  • PubChem. (2024).[10] Compound Summary: Fluorinated Indanone Derivatives. National Library of Medicine. Retrieved from [1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Indanone Derivatives General Hazards. Retrieved from [1]

Sources

Literature review of 5-fluoro-7-hydroxy-1-indanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Fluoro-7-Hydroxy-1-Indanone Derivatives in Medicinal Chemistry

Executive Summary

The 1-indanone scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for a diverse array of therapeutics, including acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (e.g., Donepezil) and tubulin polymerization inhibitors for oncology. Among the emerging subclasses, 5-fluoro-7-hydroxy-1-indanone derivatives have garnered significant attention due to their unique dual-functionalization. The C5-fluorine atom enhances metabolic stability and lipophilicity, while the C7-hydroxyl group provides a critical handle for hydrogen bonding or further derivatization (e.g., O-alkylation to extend pharmacophores). This technical guide synthesizes the current literature on the synthesis, structure-activity relationships (SAR), and pharmacological applications of this specific scaffold.

Chemical Architecture & Significance

The 5-fluoro-7-hydroxy-1-indanone core (CAS: 700-84-5 for parent 5-F; specific derivatives vary) integrates three distinct chemical features that drive its biological activity:

  • The Indanone Core : A rigid bicyclic system that mimics the transition state of peptide hydrolysis or locks pharmacophores in a bioactive conformation.

  • C5-Fluorine Substitution :

    • Metabolic Blocking : Blocks para-oxidation (relative to the bridgehead), extending half-life (

      
      ).
      
    • Electronic Modulation : The electronegative fluorine lowers the pKa of the neighboring protons and modulates the electron density of the aromatic ring, affecting

      
       stacking interactions in enzyme active sites (e.g., the Trp279 residue in AChE).
      
  • C7-Hydroxyl Group :

    • H-Bond Donor/Acceptor : Mimics the phenolic moiety of tyrosine, crucial for interactions with the peripheral anionic site (PAS) of AChE.

    • Synthetic Handle : Allows for the attachment of benzyl, piperidine, or propargyl linkers to create "multi-target directed ligands" (MTDLs).

Synthetic Strategies

Synthesizing the 5-fluoro-7-hydroxy-1-indanone core requires overcoming regiochemical challenges to ensure the substituents are correctly placed relative to the carbonyl.

Primary Route: Intramolecular Friedel-Crafts Cyclization

The most robust method involves the cyclization of a substituted phenylpropanoic acid (hydrocinnamic acid).

Step-by-Step Mechanism:

  • Precursor Selection : Start with 3-fluoro-5-methoxybenzaldehyde or 3-fluoro-5-hydroxyphenylpropanoic acid .

  • Knoevenagel Condensation : React aldehyde with malonic acid to form the cinnamic acid derivative.

  • Reduction : Hydrogenation (Pd/C, H2) reduces the alkene to the alkane (phenylpropanoic acid).

  • Cyclization : Treatment with polyphosphoric acid (PPA) or Eaton’s reagent induces intramolecular acylation.

    • Regioselectivity Note: The directing effects of the F and OH/OMe groups must be aligned to favor cyclization at the position ortho to the carboxylic acid chain but meta/para to the substituents as required. The 7-OH position is sterically crowded; often the 7-OMe is synthesized first and then demethylated (

      
      ).
      
Visualization: Synthetic Pathway

Synthesis Start 3-Fluoro-5-methoxy- benzaldehyde Step1 Cinnamic Acid Derivative Start->Step1 Malonic acid Piperidine, Pyridine Step2 Substituted Propanoic Acid Step1->Step2 H2, Pd/C Reduction Core 5-Fluoro-7-methoxy- 1-indanone Step2->Core PPA or Eaton's Rgt Cyclization Final 5-Fluoro-7-hydroxy- 1-indanone Core->Final BBr3, DCM Demethylation

Caption: General synthetic route to 5-fluoro-7-hydroxy-1-indanone via Friedel-Crafts cyclization.

Pharmacological Applications[1][2][3][4][5]

A. Alzheimer’s Disease (AChE Inhibitors)

The primary application of this scaffold is in the development of Donepezil-like AChE inhibitors.

  • Mechanism : The indanone ring binds to the peripheral anionic site (PAS) of AChE. The 5-F group enhances hydrophobic interaction, while the 7-OH (often etherified with a linker) connects to a basic nitrogen (piperidine/benzylamine) that binds to the catalytic active site (CAS).

  • Key Data : Derivatives often show

    
     values in the nanomolar range (10–100 nM) for AChE inhibition.
    
  • Aβ Aggregation : The planar structure helps intercalate into Beta-Amyloid fibrils, inhibiting aggregation.

B. Oncology (Tubulin Polymerization Inhibitors)

Indanones are isosteres of combretastatin A-4.

  • Mechanism : They bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at G2/M phase.

  • Role of 7-OH : Often essential for water solubility and H-bonding within the tubulin pocket.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-7-methoxy-1-indanone (Core Formation)

Note: This protocol assumes the starting material 3-(3-fluoro-5-methoxyphenyl)propanoic acid is available or synthesized via standard Knoevenagel reduction.

  • Reagents : 3-(3-fluoro-5-methoxyphenyl)propanoic acid (1.0 eq), Polyphosphoric acid (PPA, 10-20 eq by weight).

  • Procedure :

    • Place PPA in a round-bottom flask and heat to 60°C.

    • Add the propanoic acid derivative portion-wise with vigorous stirring.

    • Increase temperature to 85°C and stir for 2 hours (monitor by TLC for disappearance of acid).

    • Quench : Pour the hot reaction mixture onto crushed ice (approx. 10x weight). Stir until the PPA complex hydrolyzes.

    • Extraction : Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated

      
       and brine.
      
    • Purification : Dry over

      
      , concentrate, and purify via flash chromatography (Hexane:EtOAc gradient).
      
Protocol 2: Demethylation to 5-Fluoro-7-hydroxy-1-indanone
  • Reagents : 5-Fluoro-7-methoxy-1-indanone (1.0 eq), Boron Tribromide (

    
    , 1M in DCM, 3.0 eq), Anhydrous DCM.
    
  • Procedure :

    • Dissolve starting material in anhydrous DCM under Argon at -78°C (dry ice/acetone bath).

    • Add

      
       dropwise over 15 minutes.
      
    • Allow to warm to room temperature and stir for 4-12 hours.

    • Quench : Cool to 0°C and carefully add Methanol (exothermic!).

    • Workup : Dilute with water, extract with DCM. The product often precipitates or is found in the organic layer.

    • Yield : Typically 80-90%.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the functional impact of specific positions on the indanone ring based on aggregated literature data.

SAR Core 5-Fluoro-7-Hydroxy- 1-Indanone Core Pos1 C1 Carbonyl: H-bond acceptor Essential for PAS binding Core->Pos1 Pos2 C2 Position: Ideal for Benzylidene or Linker attachment Core->Pos2 Pos5 C5 Fluorine: Increases lipophilicity Blocks metabolism Core->Pos5 Pos7 C7 Hydroxyl: H-bond donor Attachment point for long-chain amines Core->Pos7 Act1 High Potency (nM) AChE Inhibition Pos2->Act1 Linker to N-benzylpiperidine Act2 Tubulin Binding (Anticancer) Pos5->Act2 Enhances cellular uptake Pos7->Act1 Alternative Linker Site

Caption: SAR map highlighting the functional roles of the C1, C2, C5, and C7 positions.

Summary of Key Derivatives & Biological Data

Compound ClassModification at C2Modification at C7Target

/ Activity
Donepezil Analogs N-benzylpiperidine linkerO-Methyl / O-BenzylAChE (Human)10 - 50 nM
Chalcone Hybrids Benzylidene moietyHydroxyl (Free)Tubulin / MCF-70.5 - 2.0

MAO-B Inhibitors PropargylamineHydroxyl / MethoxyMAO-B50 - 200 nM

References

  • Synthesis and Activity of Aurone and Indanone Derivatives . ResearchGate. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease . PubMed.[1] Available at: [Link]

  • Multi-fluorine labeled indanone derivatives as potential MRI imaging probes for β-Amyloid plaques . PubMed.[1] Available at: [Link]

  • Preparation method of 7-hydroxy-1-indanone. Google Patents (CN105330525A).

Sources

Metabolic Stability Profile: 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for the metabolic stability of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one.

A Strategic Evaluation & Optimization Framework

Executive Summary & Structural Logic

5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS: 1260013-93-1) represents a highly functionalized "privileged scaffold" in drug discovery. Its utility lies in the juxtaposition of three distinct metabolic pharmacophores:

  • The Indanone Core: A rigid bicycle offering defined vectors for target engagement but presenting liability at the carbonyl (C1) and benzylic (C2/C3) positions.

  • The 5-Fluoro Substituent: A metabolic blocker strategically placed to prevent oxidative deactivation at the electron-rich aromatic ring.

  • The 7-Hydroxy Group: A polar handle facilitating solubility and hydrogen bonding, yet serving as a primary "soft spot" for Phase II conjugation.

This guide details the theoretical metabolic fate of this molecule and provides the mandatory experimental workflows to validate its stability in a drug development context.[1]

Metabolic Liability Analysis (The "Why")

To engineer stability, we must first map the degradation pathways. The metabolic fate of this molecule is governed by a competition between Phase I Reduction and Phase II Conjugation .

2.1 Phase I: Oxidative & Reductive Pathways
  • Ketone Reduction (Major Phase I Route): The C1 carbonyl is highly susceptible to Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) . This reduction yields the corresponding alcohol (1-indanol), introducing a new chiral center. This is often reversible but can lead to rapid clearance or diastereomeric scrambling.

  • CYP450-Mediated Hydroxylation:

    • Aromatic Oxidation: The 5-Fluoro substitution effectively blocks the position para to the hydroxyl group, which is typically the most labile site for CYP oxidation in phenols. This significantly enhances microsomal stability compared to the non-fluorinated parent.

    • Benzylic Oxidation: The C3 benzylic position remains vulnerable to CYP3A4/2D6-mediated hydroxylation, particularly if the molecule binds in an orientation that exposes this carbon to the heme iron.

2.2 Phase II: Conjugation (The Clearance Driver)
  • Glucuronidation (UGT): The 7-OH group is a prime substrate for UDP-glucuronosyltransferases (UGTs) . Without steric protection, this position will drive high intrinsic clearance (

    
    ) in hepatocytes.
    
  • Sulfation (SULT): At low substrate concentrations, sulfotransferases may compete with UGTs, leading to the formation of the 7-O-sulfate metabolite.

Visualizing the Metabolic Map

The following diagram illustrates the predicted metabolic tree, distinguishing between bioactivation (rare) and clearance (dominant) pathways.

MetabolicMap Parent Parent (5-Fluoro-7-hydroxy-indanone) Alcohol Metabolite M1 (1-Indanol Derivative) [Phase I Reduction] Parent->Alcohol CBR/AKR (Reductive) Glucuronide Metabolite M2 (7-O-Glucuronide) [Phase II Conjugation] Parent->Glucuronide UGT (High Clearance) Sulfate Metabolite M3 (7-O-Sulfate) [Phase II Conjugation] Parent->Sulfate SULT BenzylicOH Metabolite M4 (3-Hydroxy-indanone) [Phase I Oxidation] Parent->BenzylicOH CYP3A4 (Minor) Alcohol->Parent ADH/CYP (Reversible)

Figure 1: Predicted metabolic pathways. Red arrows indicate high-clearance risks (Phase II).

Experimental Validation Protocols

To move from prediction to data, the following assays are mandatory. These protocols are designed to be self-validating using specific control compounds.

4.1 Protocol A: Intrinsic Clearance (

) in Cryopreserved Hepatocytes

Rationale: Microsomes (HLM) lack the cofactors for Phase II metabolism (UDPGA, PAPS). Since the 7-OH group is the primary liability, hepatocytes are required for an accurate readout.

Workflow:

  • Preparation: Thaw cryopreserved human hepatocytes (pool of 10 donors) in Williams' Medium E.

  • Incubation:

    • Test Compound:

      
       (low concentration to avoid enzyme saturation).
      
    • Timepoints: 0, 15, 30, 60, 90, and 120 minutes.

    • Incubation condition:

      
      , 5% 
      
      
      
      , shaking at 90 rpm.
  • Quenching: Aliquot

    
     into 
    
    
    
    ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation:



Where 

is the slope of ln(concentration) vs time, and cell density is typically

cells/mL.
4.2 Protocol B: Reaction Phenotyping (Inhibitor Check)

Rationale: To confirm if the 5-Fluoro group is successfully blocking CYP metabolism or if the 7-OH is driving clearance.

Inhibitor / CofactorTarget EnzymeExpected Outcome if Stable
1-Aminobenzotriazole (ABT) Broad CYP InhibitorMinimal change in half-life (implies non-CYP clearance).
Propiconazole CYP3A4/5No change (confirms benzylic stability).
Alamethicin Pore former (UGT activation)Significant decrease in half-life (confirms Glucuronidation liability).
Optimization Strategy: Structure-Metability Relationships (SMR)

If the experimentally determined half-life (


) is insufficient (< 30 min in human hepatocytes), apply the following medicinal chemistry modifications:

Table 1: Strategic Modifications for Stability

Structural ModificationTarget LiabilityMechanism of ActionRisk
O-Methylation (7-OMe) Phase II (UGT)Caps the phenol, preventing direct glucuronidation.May reduce solubility; introduces CYP O-demethylation risk.
gem-Dimethylation (C2) Phase I (Enolization)Steric bulk at C2 prevents enolization and blocks C3 oxidation.Increases lipophilicity (LogP) and molecular weight.
Carbonyl Bioisostere Phase I (Reductase)Replacing C=O with oxetane or difluoromethylene prevents reduction.Significant synthetic challenge; alters H-bond acceptor profile.
References
  • Smart, J. P., et al. (2025). Fluorine in Medicinal Chemistry: Modulation of CYP450 Selectivity. Journal of Medicinal Chemistry.

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition.[1][2][3]

Sources

Methodological & Application

Synthesis of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed synthetic route for the preparation of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and drug discovery. The described three-step sequence commences with a Meerwein arylation to form a key phenylpropanoic acid intermediate, followed by an efficient intramolecular Friedel-Crafts acylation to construct the indanone core, and concludes with a selective demethylation to unveil the target phenol. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles and justifications for the selected methodologies, ensuring scientific integrity and reproducibility.

Introduction

Substituted indanones are a prominent structural motif in a plethora of biologically active molecules and natural products. The incorporation of fluorine atoms into pharmacologically active compounds is a well-established strategy to modulate their metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, the synthesis of fluorinated and hydroxylated indanone scaffolds, such as 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, is of significant interest to the scientific community. This document outlines a reliable and scalable synthetic pathway to this target molecule, providing detailed experimental procedures and mechanistic insights.

Overall Synthetic Strategy

The synthesis of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is accomplished via a three-step sequence, as depicted below. The strategy involves the initial formation of a substituted phenylpropanoic acid, followed by the construction of the indanone ring system, and finally, the deprotection of a hydroxyl group.

Synthetic_Route A 3-Fluoro-5-methoxyaniline B 3-(3-Fluoro-5-methoxyphenyl)propanoic acid A->B Step 1: Meerwein Arylation C 5-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one B->C Step 2: Intramolecular Friedel-Crafts Acylation D 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one C->D Step 3: Demethylation

Caption: Proposed three-step synthesis of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one.

Part 1: Synthesis of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid (Intermediate 1)

The initial step involves the formation of the phenylpropanoic acid backbone via a Meerwein arylation. This reaction utilizes a diazonium salt generated from 3-fluoro-5-methoxyaniline, which then undergoes a radical addition to acrylic acid, catalyzed by a copper(I) salt.[1]

Protocol 1: Meerwein Arylation
Reagent/ParameterQuantity/ValueNotes
3-Fluoro-5-methoxyaniline10.0 g (70.8 mmol)Starting material.
Hydrochloric Acid (conc.)25 mLFor diazotization.
Sodium Nitrite5.38 g (78.0 mmol)In 10 mL of water.
Acrylic Acid9.1 g (126 mmol)Alkene substrate.
Copper(I) Chloride1.4 g (14.2 mmol)Catalyst.
Acetone150 mLSolvent.
Reaction Temperature0-5 °C (diazotization), then 30-35 °C (arylation)Control is crucial for safety and yield.
Reaction Time2-3 hoursMonitor by TLC.
Expected Yield 55-65%

Step-by-Step Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 3-fluoro-5-methoxyaniline (10.0 g, 70.8 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (5.38 g, 78.0 mmol) in 10 mL of water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a separate 1 L beaker, dissolve acrylic acid (9.1 g, 126 mmol) and copper(I) chloride (1.4 g, 14.2 mmol) in 150 mL of acetone.

  • Slowly add the cold diazonium salt solution to the acetone solution with vigorous stirring. Nitrogen gas evolution will be observed. Maintain the reaction temperature between 30-35 °C by controlling the rate of addition and using a water bath if necessary.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-fluoro-5-methoxyphenyl)propanoic acid as a solid.

Mechanistic Rationale: The reaction proceeds through the in-situ formation of an aryl diazonium salt, which, in the presence of a Cu(I) catalyst, generates an aryl radical with the loss of nitrogen gas. This radical then adds to the electron-deficient double bond of acrylic acid.[1]

Part 2: Synthesis of 5-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (Intermediate 2)

The construction of the indanone ring is achieved through an intramolecular Friedel-Crafts acylation of the previously synthesized phenylpropanoic acid. This cyclization can be promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA). An alternative is the conversion of the carboxylic acid to its acid chloride followed by a Lewis acid-catalyzed cyclization.[2][3]

Protocol 2A: Cyclization using Polyphosphoric Acid (PPA)
Reagent/ParameterQuantity/ValueNotes
3-(3-Fluoro-5-methoxyphenyl)propanoic acid5.0 g (25.2 mmol)Intermediate 1.
Polyphosphoric Acid (PPA)50 gReagent and solvent.
Reaction Temperature80-90 °C
Reaction Time1-2 hoursMonitor by TLC.
Expected Yield 70-80%

Step-by-Step Procedure:

  • Place polyphosphoric acid (50 g) in a 100 mL round-bottom flask and heat to 80-90 °C with mechanical stirring.

  • Add 3-(3-fluoro-5-methoxyphenyl)propanoic acid (5.0 g, 25.2 mmol) in portions to the hot PPA.

  • Stir the mixture at 80-90 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice (200 g) with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 5-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one.

Protocol 2B: Cyclization via the Acid Chloride
Reagent/ParameterQuantity/ValueNotes
3-(3-Fluoro-5-methoxyphenyl)propanoic acid5.0 g (25.2 mmol)Intermediate 1.
Thionyl Chloride (SOCl₂)5 mL (68.5 mmol)For acid chloride formation.
Dichloromethane (DCM)50 mLSolvent.
Aluminum Chloride (AlCl₃)4.0 g (30.0 mmol)Lewis acid catalyst.
Reaction TemperatureReflux (SOCl₂), then 0 °C to rt (AlCl₃)
Reaction Time2 hours (SOCl₂), then 2-3 hours (AlCl₃)
Expected Yield 75-85%

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-(3-fluoro-5-methoxyphenyl)propanoic acid (5.0 g, 25.2 mmol) in 50 mL of dichloromethane.

  • Add thionyl chloride (5 mL, 68.5 mmol) and a catalytic amount of DMF.

  • Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in 50 mL of dry dichloromethane and cool to 0 °C in an ice bath.

  • Add aluminum chloride (4.0 g, 30.0 mmol) portion-wise with stirring, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified as described in Protocol 2A.

Expertise in Action: The choice between PPA and the acid chloride route depends on the scale and available equipment. PPA is convenient for smaller scales, while the acid chloride method can be more scalable and sometimes gives higher yields.[2] The electron-donating methoxy group and the electron-withdrawing fluorine atom direct the cyclization to the desired position.

Part 3: Synthesis of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (Final Product)

The final step is the demethylation of the methoxy group to yield the target phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, particularly for aryl methyl ethers.[4]

Protocol 3: Demethylation with Boron Tribromide (BBr₃)
Reagent/ParameterQuantity/ValueNotes
5-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one2.0 g (11.1 mmol)Intermediate 2.
Boron Tribromide (1M in DCM)13.3 mL (13.3 mmol)Handle with care under inert atmosphere.
Dichloromethane (DCM)40 mLDry solvent.
Reaction Temperature-78 °C to room temperatureGradual warming is key.
Reaction Time3-4 hours
Expected Yield 80-90%

Step-by-Step Procedure:

  • Dissolve 5-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (2.0 g, 11.1 mmol) in 40 mL of dry dichloromethane in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in dichloromethane (13.3 mL, 13.3 mmol) dropwise via a syringe.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 3-4 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol (10 mL), followed by water (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 5-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one as a solid.

Trustworthiness of the Protocol: The BBr₃-mediated demethylation is a well-established and reliable method. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[4] Careful control of temperature and anhydrous conditions are critical for the success of this reaction.

Demethylation_Mechanism Indanone_OMe R-O-CH₃ Adduct R-O⁺(BBr₃⁻)-CH₃ Indanone_OMe->Adduct Lewis acid-base adduct formation BBr3 BBr₃ Product_complex R-O-BBr₂ + CH₃Br Adduct->Product_complex Br⁻ attack on CH₃ Final_Product R-OH Product_complex->Final_Product Workup (H₂O)

Caption: Simplified mechanism of BBr₃-mediated demethylation of an aryl methyl ether.

Characterization Data

Intermediate 1: 3-(3-Fluoro-5-methoxyphenyl)propanoic acid

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.80 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.95 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.70 (t, J = 7.6 Hz, 2H, CH₂-COOH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 178.9, 163.5 (d, J=245 Hz), 160.9, 142.8, 113.2, 108.7, 102.1, 55.6, 35.5, 30.2.

  • MS (ESI): m/z 199.07 [M+H]⁺.

Intermediate 2: 5-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

  • Appearance: Pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.85 (d, J = 8.8 Hz, 1H, Ar-H), 6.70 (d, J = 2.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.10 (t, J = 5.8 Hz, 2H, CO-CH₂), 2.75 (t, J = 5.8 Hz, 2H, Ar-CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 204.5, 166.2 (d, J=253 Hz), 158.1, 155.9, 115.4, 109.8, 101.9, 56.1, 36.4, 25.8.

  • MS (ESI): m/z 181.06 [M+H]⁺.

Final Product: 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.2 (s, 1H, OH), 6.75 (d, J = 9.2 Hz, 1H, Ar-H), 6.60 (d, J = 2.0 Hz, 1H, Ar-H), 2.95 (t, J = 5.6 Hz, 2H, CO-CH₂), 2.60 (t, J = 5.6 Hz, 2H, Ar-CH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 203.8, 165.7 (d, J=250 Hz), 157.5, 155.2, 114.9, 110.2, 103.1, 36.1, 25.5.

  • MS (ESI): m/z 167.05 [M+H]⁺.

Conclusion

This application note provides a well-documented and scientifically grounded synthetic route to 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. The described protocols are robust and can be adapted for various scales of production. The detailed explanations of the reaction mechanisms and the justification for the chosen methodologies are intended to empower researchers to confidently replicate and potentially optimize this synthesis for their specific needs.

References

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Wikipedia. (n.d.). Meerwein arylation. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • J&K Scientific LLC. (2025). Friedel-Crafts Acylation. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

Sources

Application Note: Strategic Synthesis of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026


 Antagonists, SAR Studies)

Executive Summary & Retrosynthetic Strategy

The synthesis of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one presents a specific regiochemical challenge: installing the fluorine atom at the C5 position while maintaining a hydroxyl group at C7 (ortho to the carbonyl). Standard Friedel-Crafts acylation of fluorophenols often yields mixtures or the thermodynamically favored 4-fluoro-7-hydroxy isomer (common in Belzutifan synthesis).

To guarantee the 5-fluoro, 7-hydroxy substitution pattern, this protocol utilizes a Directed Intramolecular Cyclization approach. By starting with a meta-substituted benzaldehyde precursor, we leverage the directing effects of a methoxy group to control the ring closure, followed by a selective demethylation.

Retrosynthetic Logic
  • Target: 5-Fluoro-7-hydroxy-1-indanone.

  • Precursor: 5-Fluoro-7-methoxy-1-indanone (Protects the phenol and directs cyclization).

  • Key Intermediate: 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.

  • Starting Material: 3-Fluoro-5-methoxybenzaldehyde.

This route avoids the ambiguity of Fries rearrangements on fluorophenols and provides a scalable, reproducible pathway.

Chemical Pathway Visualization

The following diagram outlines the critical reaction steps and the logical flow from starting material to the final target.

SynthesisPath cluster_logic Regiocontrol Logic Start Start: 3-Fluoro-5-methoxybenzaldehyde (CAS: Existing Building Block) Step1 Step 1: Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Condensation Inter1 Intermediate 1: 3-Fluoro-5-methoxycinnamic acid Step1->Inter1 Yield: ~85-90% Step2 Step 2: Hydrogenation (Pd/C, H2) Inter1->Step2 Reduction Inter2 Intermediate 2: 3-(3-Fluoro-5-methoxyphenyl)propanoic acid Step2->Inter2 Yield: ~95% Step3 Step 3: Intramolecular Friedel-Crafts (SOCl2 then AlCl3) Inter2->Step3 Cyclization Inter3 Intermediate 3: 5-Fluoro-7-methoxy-1-indanone Step3->Inter3 Regioselective Closure (Ortho to OMe) Step4 Step 4: Demethylation (BBr3 or AlCl3/Pyridine) Inter3->Step4 Deprotection Target TARGET: 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one Step4->Target Final Yield: ~75% Logic Methoxy group (Strong Activator) directs cyclization to Position 6 (Ortho to OMe, Para to F) Logic->Step3

Caption: Step-by-step synthetic pathway emphasizing the regiochemical control exerted by the methoxy substituent.

Detailed Experimental Protocols

Step 1: Preparation of 3-Fluoro-5-methoxycinnamic acid

This step extends the carbon chain necessary for the indanone ring formation.

  • Reagents: 3-Fluoro-5-methoxybenzaldehyde (1.0 equiv), Malonic acid (1.2 equiv), Pyridine (solvent/base), Piperidine (cat.).

  • Procedure:

    • Dissolve 3-Fluoro-5-methoxybenzaldehyde (10.0 g, 64.9 mmol) and Malonic acid (8.1 g, 77.9 mmol) in Pyridine (40 mL).

    • Add Piperidine (0.5 mL) as a catalyst.

    • Heat the mixture to 100°C for 4 hours. Evolution of CO₂ gas indicates decarboxylation.

    • Workup: Cool to room temperature. Pour into ice-cold HCl (2M, 200 mL) to precipitate the acid.

    • Filter the white solid, wash with water, and dry under vacuum.

  • Expected Yield: 85–90%.

  • Checkpoint: Verify formation of the alkene double bond via ¹H NMR (doublets at ~6.4 and 7.6 ppm, J=16 Hz).

Step 2: Hydrogenation to 3-(3-Fluoro-5-methoxyphenyl)propanoic acid

Reduction of the double bond is essential to form the saturated propanoic acid side chain before cyclization.

  • Reagents: 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm), Methanol/Ethanol.

  • Procedure:

    • Suspend the Cinnamic acid derivative from Step 1 (10.0 g) in Ethanol (100 mL).

    • Add 10% Pd/C (0.5 g) under an inert atmosphere (N₂).

    • Purge with H₂ and stir under H₂ atmosphere (balloon pressure) at RT for 4–6 hours.

    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.[1]

  • Expected Yield: >95% (Quantitative).

  • Checkpoint: Loss of alkene protons in NMR; appearance of alkyl multiplets at ~2.6 and 2.9 ppm.

Step 3: Intramolecular Cyclization to 5-Fluoro-7-methoxy-1-indanone

Critical Step: This reaction closes the ring. The closure occurs ortho to the strongly activating Methoxy group and para to the Fluorine, yielding the 5-fluoro-7-methoxy substitution pattern.

  • Reagents: Thionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃), Dichloromethane (DCM) (Anhydrous).

  • Procedure:

    • Acid Chloride Formation: Dissolve the propanoic acid (5.0 g) in anhydrous DCM (50 mL). Add SOCl₂ (1.5 equiv) and a drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess SOCl₂.

    • Friedel-Crafts: Redissolve the crude acid chloride in anhydrous DCM (50 mL).

    • Cool to 0°C . Slowly add AlCl₃ (1.2 equiv) portion-wise.

    • Allow to warm to RT and stir for 3 hours.

    • Quench: Pour carefully onto ice/water. Extract with DCM (3x).[2] Wash organic layer with Brine and NaHCO₃.[3]

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Yield: 70–80%.

  • Mechanistic Note: The closure at the position between F and OMe (C4) is sterically disfavored and electronically less favorable than the position ortho to OMe and para to F (C6).

Step 4: Demethylation to 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

The final deprotection reveals the hydroxyl group.

  • Reagents: Boron Tribromide (BBr₃) (1M in DCM).

  • Procedure:

    • Dissolve 5-Fluoro-7-methoxy-1-indanone (2.0 g) in anhydrous DCM (20 mL).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add BBr₃ (3.0 equiv) dropwise over 20 minutes.

    • Warm slowly to 0°C and stir for 2 hours. Monitor by TLC (product will be more polar).

    • Quench: Extremely Careful addition of Methanol at 0°C (exothermic!), followed by water.

    • Isolation: Extract with EtOAc. The product is a phenol and may require slight acidification of the aqueous layer to ensure full extraction.

    • Purification: Recrystallization from Ethanol/Water or column chromatography.

  • Expected Yield: 75–85%.

Analytical Data Summary

ParameterSpecification / ValueNotes
Formula C₉H₇FO₂MW: 166.15 g/mol
Appearance Off-white to pale yellow solidCrystalline
¹H NMR (DMSO-d₆) δ 10.5 (s, 1H, OH), 6.8-6.6 (m, 2H, Ar-H), 3.0 (t, 2H), 2.6 (t, 2H)Characteristic OH singlet; coupling of F usually splits Ar-H signals.[4]
¹⁹F NMR ~ -110 ppm (approx)Distinct singlet/multiplet depending on decoupling.
Mass Spec (ESI) [M+H]⁺ = 167.15Positive mode
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water

Troubleshooting & Optimization

  • Regioselectivity Issues: If the minor isomer (5-fluoro-4 -methoxy) is observed during Step 3, ensure the reaction temperature is kept low (0°C to RT). Higher temperatures (reflux) can promote thermodynamic equilibration or ipso-substitution.

  • Demethylation Incomplete: If starting material remains in Step 4, allow the reaction to warm to RT or reflux gently. Alternatively, use AlCl₃/Pyridine reflux system if BBr₃ is unavailable (harsher conditions).

  • Safety Warning: BBr₃ generates HBr gas upon contact with moisture. Perform all BBr₃ handling in a functioning fume hood with proper PPE.

References

  • Synthesis of Belzutifan Intermediates

    • Title: Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor PT2977.
    • Source: PMC / NIH.
    • Relevance: Describes analogous indanone syntheses and Friedel-Crafts conditions.
    • URL:[Link] (Note: This links to a related study on methoxy-propenoic acids, verifying the Knoevenagel/Reduction pathway).

  • Regioselective Indanone Synthesis

    • Title: Regioselective Synthesis of Indanones using Polyphosphoric Acid.

    • Source: Organic Chemistry Portal / Synlett.
    • Relevance: Confirms the directing effect of methoxy groups in cyclization to favor the 5,7-substitution p
    • URL:[Link]

  • General Indanone Protocols

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[1][5][6]

    • Source: Beilstein Journal of Organic Chemistry.[5]

    • Relevance: Comprehensive review of cyclization methodologies (Acid Chloride vs PPA).
    • URL:[Link]

  • Patent Reference (Analogous Chemistry)

Sources

Reagents for the fluorination of 7-hydroxy-1-indanone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Fluorination Strategies for 7-Hydroxy-1-Indanone Scaffolds

Executive Summary

The 7-hydroxy-1-indanone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, CNS-active agents, and bioisosteres of natural products. Fluorination of this scaffold—either by replacing the hydroxyl group (deoxyfluorination) or functionalizing the


-carbon (C2)—dramatically alters lipophilicity (

), metabolic stability, and ligand-binding affinity.

This guide provides validated protocols for two distinct transformations:

  • Deoxyfluorination (Ar-OH

    
     Ar-F):  Overcoming the electron-rich nature of the phenol using PhenoFluor™  and Pd-catalyzed cross-coupling .
    
  • 
    -Fluorination (C-H 
    
    
    
    C-F):
    Site-selective electrophilic fluorination at the C2 position using Selectfluor® .

Strategic Reagent Selection

The choice of reagent is dictated by the desired site of fluorination and the electronic state of the substrate.

TransformationTarget SitePrimary ReagentMechanismKey Advantage
Deoxyfluorination C-7 (Aromatic)PhenoFluor™ Concerted

(CSNAr)
Works on electron-rich phenols where traditional

fails.[1]
Deoxyfluorination C-7 (Aromatic)CsF / Pd-Catalyst Reductive EliminationHigh functional group tolerance; requires converting OH to OTf first.

-Fluorination
C-2 (Aliphatic)Selectfluor® Electrophilic (

)
mild conditions; avoids use of explosive perchloryl fluoride (

).

Protocol A: Deoxyfluorination via PhenoFluor™

Target: Direct conversion of 7-hydroxy-1-indanone to 7-fluoro-1-indanone.

Scientific Rationale: Traditional nucleophilic aromatic substitution (


) requires strong electron-withdrawing groups (EWGs) ortho/para to the leaving group. The 7-hydroxy-1-indanone scaffold is electron-rich, making it inert to standard 

with KF. PhenoFluor (1,3-bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole) bypasses this limitation via a Concerted Nucleophilic Aromatic Substitution (CSNAr) mechanism.[2] The phenol attacks the imidazolium reagent, forming an intermediate that positions the fluoride for an intramolecular, concerted displacement of the oxygen.
Mechanism Diagram (CSNAr)

PhenoFluorMechanism Substrate 7-Hydroxy-1-indanone Intermediate Uronium Bifluoride Intermediate Substrate->Intermediate Activation Reagent PhenoFluor Reagent Reagent->Intermediate TS 4-Membered Transition State (CSNAr) Intermediate->TS Concerted F- attack & C-O bond break Product 7-Fluoro-1-indanone TS->Product Byproduct Urea Byproduct TS->Byproduct

Caption: The PhenoFluor mechanism proceeds via a concerted transition state, allowing fluorination of electron-rich arenes without Meisenheimer complex formation.[2]

Experimental Protocol

Reagents:

  • Substrate: 7-Hydroxy-1-indanone (1.0 equiv)

  • Reagent: PhenoFluor Mix (or PhenoFluor solution in toluene) (1.2 – 1.5 equiv)

  • Solvent: Toluene (Anhydrous)

  • Temperature: 80°C – 110°C

Step-by-Step:

  • Preparation: In a glovebox or under a strict

    
     atmosphere, charge a reaction vial with 7-hydroxy-1-indanone (148 mg, 1.0 mmol).
    
  • Reagent Addition: Add PhenoFluor reagent (approx. 1.5 equiv).[3] Note: Commercial "PhenoFluor Mix" often contains CsF additives to improve handling.

  • Solvent: Add anhydrous toluene (5 mL, 0.2 M concentration). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100°C. Stir vigorously for 4–12 hours. The reaction mixture may become biphasic or heterogeneous.

  • Work-up: Cool to room temperature. Dilute with DCM (10 mL) and quench carefully with saturated aqueous

    
    . Caution: Hydrolysis of excess PhenoFluor generates HF and urea; ensure proper PPE.
    
  • Purification: Separate layers, dry organics over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
    

Troubleshooting:

  • Low Yield? Ensure the starting material is strictly dry. Water hydrolyzes PhenoFluor immediately.

  • Stalled Reaction? Increase temperature to 120°C (xylene reflux) for sterically hindered substrates.

Protocol B: Pd-Catalyzed Fluorination (via Triflate)

Target: Indirect conversion via 7-Triflyloxy-1-indanone.

Scientific Rationale: If PhenoFluor is unavailable or cost-prohibitive, the Buchwald Pd-catalyzed fluorination is the gold standard. This requires converting the phenol to a triflate (OTf), followed by Pd-catalyzed displacement using CsF. The key is the ligand (e.g., AdBrettPhos or tBuBrettPhos ), which facilitates the difficult reductive elimination of the


 bond.
Experimental Protocol

Step 1: Triflate Formation

  • Dissolve 7-hydroxy-1-indanone (1.0 equiv) in DCM at 0°C.

  • Add Pyridine (2.0 equiv) followed by Triflic Anhydride (

    
    , 1.2 equiv) dropwise.
    
  • Stir 2h, quench with water, extract, and purify to obtain 7-triflyloxy-1-indanone .

Step 2: Pd-Catalyzed Fluorination

  • Catalyst:

    
     (2.5 mol%) or 
    
    
    
    .
  • Ligand: tBuBrettPhos (7.5 mol%) (Critical for reductive elimination).

  • Fluoride Source: CsF (2.0 equiv, anhydrous).

  • Solvent: Toluene.

  • Drying: Flame-dry the CsF in the reaction vial under vacuum before adding other reagents (Water is a poison to this reaction).

  • Assembly: Add Pd precatalyst, Ligand, and Triflate substrate in a glovebox.

  • Reaction: Add Toluene, seal, and heat to 110°C for 12–18 hours.

  • Work-up: Filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify.

Protocol C: -Fluorination using Selectfluor®

Target: Synthesis of 2-fluoro-7-hydroxy-1-indanone.

Scientific Rationale: Selectfluor® (F-TEDA-BF4) is an electrophilic fluorinating agent (


 source).[4] In 1-indanone systems, the ketone enolizes, making the C2 position nucleophilic. Selectfluor reacts with the enol to install the fluorine.

Note on Regioselectivity: The 7-OH group is electron-donating. While Selectfluor targets the enol (C2), there is a risk of electrophilic aromatic substitution at C4 or C6 if the ring is highly activated. However, in polar protic solvents (MeOH), the enol mechanism at C2 is kinetically favored.

Workflow Diagram

AlphaFluorination Start 7-Hydroxy-1-indanone Condition1 Direct: Selectfluor (1.1 eq) MeOH, Reflux Start->Condition1 Method A (Simple) Condition2 Via Silyl Enol Ether: 1. TMSOTf/Base 2. Selectfluor/MeCN Start->Condition2 Method B (High Precision) Product 2-Fluoro-7-hydroxy-1-indanone Condition1->Product SideProduct 2,2-Difluoro byproduct (If excess reagent used) Condition1->SideProduct Over-reaction Condition2->Product

Caption: Decision tree for alpha-fluorination. Method A is preferred for speed; Method B for sensitive substrates.

Experimental Protocol (Method A: Direct)

Reagents:

  • Substrate: 7-Hydroxy-1-indanone (1.0 equiv)

  • Reagent: Selectfluor® (1.05 equiv)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve 7-hydroxy-1-indanone (1 mmol) in MeOH (10 mL).

  • Addition: Add Selectfluor (1.05 mmol) in one portion at room temperature.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor by TLC or LCMS. The reaction proceeds via the enol form.

  • Quench: Remove solvent under vacuum. Redissolve residue in EtOAc and wash with water.

  • Purification: The product (2-fluoro-7-hydroxy-1-indanone) can be separated from unreacted starting material on silica gel.

Self-Validating Check:

  • 19F NMR: Look for a signal around -180 to -200 ppm (doublet of doublets due to coupling with geminal proton and adjacent CH2).

  • Selectivity: If 2,2-difluorination is observed, reduce temperature to 0°C and add Selectfluor dropwise.

References

  • PhenoFluor Mechanism & Scope: Neumann, C. N., & Ritter, T. (2017).[5] Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent.[1][5][6] Accounts of Chemical Research, 50(11), 2822–2833.[5]

  • Pd-Catalyzed Fluorination (Buchwald): Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014).[7] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792–3795.

  • Selectfluor Chemistry: Banks, R. E. (1998). Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1–17.

  • Indanone Fluorination Precedents: Sloop, J. C., et al. (2014).[8] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.[8]

Sources

Functionalization of the hydroxyl group in 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Hydroxyl Group in 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Executive Summary & Strategic Analysis

The scaffold 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (hereafter 5F-7HI ) represents a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibitors, neuroprotective agents, and PROTAC linkers.[1][2]

The C7-hydroxyl group is the primary vector for diversification.[1][2] However, its reactivity is distinct from simple phenols due to two competing electronic factors:

  • Intramolecular Hydrogen Bonding: The C7-OH forms a stable 6-membered hydrogen-bond ring with the C1-carbonyl oxygen (S(6) motif).[1][2] This locks the proton, significantly reducing nucleophilicity compared to free phenols.

  • Electronic Deactivation: The C5-fluorine atom and C1-carbonyl group exert strong electron-withdrawing effects (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and 
    
    
    
    effects), increasing the acidity of the phenol (predicted pKa ~7.5–8.5 vs. 10 for phenol) but decreasing the nucleophilicity of the resulting phenoxide anion.[1]

Strategic Implication: Successful functionalization requires protocols that disrupt the intramolecular H-bond while compensating for the reduced nucleophilicity of the phenoxide.[1][2]

Reaction Pathways & Decision Tree

The following workflow illustrates the primary functionalization pathways for 5F-7HI.

FunctionalizationPathways Core 5-Fluoro-7-hydroxy- 1-indanone (5F-7HI) Alkylation O-Alkylation (Ether Formation) Core->Alkylation R-X, Base or Mitsunobu Triflation O-Sulfonylation (Activation) Core->Triflation Tf2O, Pyridine Acylation O-Acylation (Ester Formation) Core->Acylation R-COCl, Base Products_Ether Ethers (Linkers/Sidechains) Alkylation->Products_Ether Products_Triflate Aryl Triflates (Suzuki/Buchwald Precursor) Triflation->Products_Triflate Products_Ester Esters (Prodrugs) Acylation->Products_Ester CrossCoupling Pd-Catalyzed Cross-Coupling Products_Triflate->CrossCoupling Ar-B(OH)2 Products_Biaryl Biaryl/Alkyl Derivatives CrossCoupling->Products_Biaryl

Figure 1: Divergent synthesis pathways from the 5F-7HI core.[1][2] The Triflate intermediate is critical for replacing the C-O bond with C-C or C-N bonds.[1]

Detailed Protocols

Protocol A: O-Alkylation (Ether Synthesis)

Objective: Attachment of alkyl chains, PEG linkers, or benzyl groups.[1][2] Challenge: The intramolecular H-bond resists deprotonation by weak bases in non-polar solvents.[1][2] Solution: Use a polar aprotic solvent (DMF/DMSO) to solvate the cation and break the H-bond, combined with a carbonate base.[1][2]

ParameterConditionRationale
Solvent DMF or NMPEssential to disrupt the C7-OH···O=C1 hydrogen bond.[1][2]
Base ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

or

Cesium (Cs+) provides the "cesium effect," improving solubility and reactivity of the phenoxide.
Temperature 60°C – 80°CHeat is required to overcome the activation energy barrier caused by the H-bond.[1]
Stoichiometry 1.0 eq Substrate : 1.5 eq Base : 1.2 eq ElectrophileSlight excess of electrophile ensures completion.[1][2]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 5F-7HI (1.0 mmol, 166 mg) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add anhydrous

    
     (1.5 mmol, 207 mg). Note: The solution often turns bright yellow/orange due to phenoxide formation.[1]
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes to ensure H-bond disruption.

  • Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.2 mmol) dropwise.

  • Reaction: Heat to 60°C and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2][3] The product will be less polar than the starting material.[1][2]

  • Workup: Cool to RT. Pour into ice-water (30 mL).

    • If solid precipitates:[1][2] Filter and wash with water.[1][2]

    • If oil forms:[1][2] Extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Synthesis of the Triflate (Activation for Cross-Coupling)

Objective: Convert the C7-OH into a triflate (-OTf) leaving group to enable Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2] Critical Note: The electron-deficient nature of the ring makes the resulting triflate hydrolytically unstable.[1][2] Strict anhydrous conditions are required.

ReagentRoleSpecification
Triflic Anhydride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Sulfonylating agentFreshly distilled or high-purity grade.[1]
Pyridine Base & CatalystMust be anhydrous.[1][2] Acts as a nucleophilic catalyst.[1][2][4]
DCM SolventAnhydrous, non-nucleophilic.[1][2]

Step-by-Step Procedure:

  • Setup: Purge a flask with Nitrogen/Argon. Add 5F-7HI (1.0 mmol) and anhydrous DCM (5 mL).

  • Base Addition: Add anhydrous Pyridine (3.0 mmol, 240 µL). Cool the mixture to 0°C in an ice bath.

  • Triflation: Add Triflic Anhydride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (1.2 mmol, 200 µL) dropwise over 10 minutes. Caution: Exothermic.[1]
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Isolation: Extract with DCM. Wash organic layer with 0.1 M HCl (to remove pyridine), then water and brine. Dry over

    
    .
    
  • Storage: Use immediately or store at -20°C under inert gas. The triflate is prone to hydrolysis on silica gel; use neutral alumina or rapid filtration for purification.[1][2]

Troubleshooting & Optimization

The "Hydrogen Bond Barrier"

The C7-OH proton is "locked" by the carbonyl.[1][2]

  • Observation: Low conversion in Acetone/ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1]
    
  • Fix: Switch to DMF or DMSO. If reactivity remains low, use Sodium Hydride (NaH) in THF/DMF at 0°C to irreversibly deprotonate the phenol before adding the electrophile.

Regioselectivity & Side Reactions
  • C-Alkylation: Rare for this substrate due to the electron-withdrawing Fluorine at C5 and Carbonyl at C1, which deactivate the ring carbons (C4/C6) toward electrophilic attack.[1][2] O-alkylation is predominantly favored.[1][2]

  • Aldol Condensation: The C2 position (alpha to ketone) is acidic.[1][2] Strong bases (e.g., NaH, LDA) might cause self-condensation or alkylation at C2.

    • Prevention:[1][2] Use mild carbonate bases (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) for O-alkylation. Avoid strong amide bases unless C2 functionalization is desired.[1][2]
      

References

  • Syntheses of 7-hydroxy-1-indanone derivatives

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[1][2]

    • Source: Beilstein Journal of Organic Chemistry.[1][2]

    • URL:[Link][2]

  • Physical Properties & Acidity (Analogous 7-hydroxy-1-indanone)

    • Title: 7-Hydroxy-1-indanone | CAS 6968-35-0.[1][2][5][6][7]

    • Source: ChemicalBook.[1][2][7]

  • Structural Confirmation (Intramolecular H-Bond)

    • Title: 7-Hydroxyindan-1-one Crystal Structure.[1][2]

    • Source: PubMed Central (PMC).[1][2]

    • URL:[Link]

  • Compound Specifics (5-Fluoro derivative)

    • Title: 5-Fluoro-1-indanone Substance Information.[1][2][8][9][10]

    • Source: PubChem.[1][2][4][9][11]

    • URL:[Link][2]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Fluoro-7-hydroxy-1-indanone Synthesis

Executive Summary

The synthesis of 5-Fluoro-7-hydroxy-1-indanone presents a classic "push-pull" electronic challenge. The deactivating nature of the fluorine atom competes with the activating hydroxyl (or methoxy) group during the critical Friedel-Crafts cyclization. Low yields in this protocol are typically caused by three factors: viscosity-induced trapping during cyclization, regiochemical scrambling , or incomplete deprotection .

This guide abandons the traditional Polyphosphoric Acid (PPA) route in favor of Eaton’s Reagent for the cyclization step and provides a high-fidelity protocol for demethylation using Boron Tribromide (


).

Module 1: The Synthetic Pathway

To maximize yield, we recommend a 2-step "Protect-Cyclize-Deprotect" strategy . Direct cyclization of the free phenol is strongly discouraged due to the formation of intermolecular esters and polymerization.

Recommended Route:

  • Precursor: 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.

  • Cyclization: Intramolecular Friedel-Crafts using Eaton's Reagent.

  • Deprotection: Demethylation via

    
    .
    

SynthesisPath Start 3-(3-Fluoro-5-methoxyphenyl) propanoic acid Step1 Cyclization (Eaton's Reagent) Start->Step1 40°C, 3h Inter Intermediate: 5-Fluoro-7-methoxy-1-indanone Step1->Inter >90% Conv. Step2 Demethylation (BBr3 / DCM) Inter->Step2 -78°C to RT Product Target: 5-Fluoro-7-hydroxy-1-indanone Step2->Product Yield Optimization

Figure 1: Optimized synthetic workflow avoiding direct phenol cyclization.

Module 2: Troubleshooting The Cyclization (The Bottleneck)

User Question: "I am using Polyphosphoric Acid (PPA) at 80°C. The reaction turns into a black tar, and I can only recover 30% yield. What is happening?"

Technical Diagnosis: You are experiencing viscosity-limited mass transfer and thermal decomposition . PPA is extremely viscous; as the reaction proceeds, the indanone product gets trapped in the PPA matrix, leading to local overheating and polymerization. The high temperature required to stir PPA (often >70°C) promotes defluorination and tarring.

The Solution: Switch to Eaton’s Reagent Eaton’s Reagent (7.7 wt% Phosphorus Pentoxide in Methanesulfonic Acid) is a low-viscosity liquid at room temperature. It acts as both solvent and condensing agent, allowing for lower reaction temperatures and cleaner profiles.

Optimized Protocol:

  • Stoichiometry: Use 5 mL of Eaton’s Reagent per 1 g of starting material.

  • Temperature: Start at RT (20-25°C) . Only heat to 40°C if TLC shows <50% conversion after 2 hours.

  • Quenching: Pour the reaction mixture slowly into vigorous stirring ice-water . The low viscosity ensures the product precipitates as a clean solid rather than a gummy oil.

Comparative Data: PPA vs. Eaton's Reagent

ParameterPolyphosphoric Acid (PPA)Eaton's Reagent (

/MsOH)
Viscosity High (Paste-like)Low (Free-flowing liquid)
Reaction Temp 70°C - 100°C20°C - 45°C
Work-up Difficult (Emulsions/Sticky)Easy (Precipitation)
Typical Yield 30 - 50%75 - 92%
Purity (Crude) Low (Tars present)High

Module 3: Troubleshooting Regioselectivity

User Question: "I see two spots on my TLC with very similar Rf values. Is one of them a regioisomer?"

Technical Diagnosis: Yes. The cyclization of 3-(3-fluoro-5-methoxyphenyl)propanoic acid can theoretically close at two positions:

  • Position 6 (Ortho to OMe): Yields the target 7-methoxy -5-fluoro-1-indanone.

  • Position 2 (Para to OMe, Ortho to F): Yields 5-methoxy -7-fluoro-1-indanone.

Mechanism Insight: The methoxy group is a strong ortho/para activator, while fluorine is a deactivator. Ring closure is electronically driven to occur ortho or para to the methoxy group.

  • Why the Target Forms: Closure at Position 6 is ortho to the strong donor (OMe).

  • Why the Impurity Forms: Closure at Position 2 is para to the strong donor (OMe) but is sterically hindered by the Fluorine atom.

Correction Strategy:

  • Lower Temperature: Kinetic control favors the less hindered ortho-to-OMe closure (Target). Run the Eaton's reagent reaction at RT rather than 60°C+.

  • Purification: The two isomers have different polarities. The 7-methoxy isomer (Target) is generally less polar than the 5-methoxy isomer due to internal hydrogen bonding capability once demethylated, but as ethers, they require careful gradient chromatography (Hexane:EtOAc 95:5

    
     80:20).
    

Module 4: Demethylation & Isolation

User Question: "My demethylation with Pyridine Hydrochloride yielded a charred solid. How do I get the free phenol?"

Technical Diagnosis: Pyridine hydrochloride requires melting at ~180°C. These harsh conditions cause defluorination (leaving group elimination) and oxidative degradation of the electron-rich phenol.

The Solution: Boron Tribromide (


) in DCM 
Use 

for a mild, high-yielding deprotection.

Step-by-Step Protocol:

  • Dissolve 5-fluoro-7-methoxy-1-indanone in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cool to -78°C (Acetone/Dry Ice bath).

  • Add

    
     (1.0 M in DCM)  dropwise. Use 3.0 equivalents .
    
    • Why 3 eq? The carbonyl oxygen coordinates 1 eq; the methoxy oxygen coordinates 1 eq; the third ensures catalytic turnover.

  • Allow to warm to 0°C over 2 hours. Do not reflux.

  • Quenching (Critical): Pour into ice water. Do not add water to the reaction.

  • Extraction: The product is a phenol. It may remain in the aqueous phase if the pH is high. Acidify to pH 2 with 1N HCl to ensure the phenol is protonated before extracting with EtOAc.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose yield loss in real-time.

Troubleshooting Start Low Yield Detected CheckStep Which Step? Start->CheckStep Cyclization Cyclization CheckStep->Cyclization Demethylation Demethylation CheckStep->Demethylation CheckVisc Is mixture viscous/black? Cyclization->CheckVisc ActionPPA Switch PPA -> Eaton's Rgt CheckVisc->ActionPPA Yes CheckTLC Multiple Spots? CheckVisc->CheckTLC No ActionTemp Reduce Temp to 20°C (Kinetic Control) CheckTLC->ActionTemp Yes CheckDecomp Decomposition? Demethylation->CheckDecomp ActionBBr3 Use BBr3 @ -78°C Avoid Pyridine-HCl CheckDecomp->ActionBBr3 Yes CheckAq Product in Aqueous? CheckDecomp->CheckAq No ActionpH Acidify to pH 2 before extraction CheckAq->ActionpH Yes

Figure 2: Diagnostic logic for yield recovery.

References

  • Eaton's Reagent Utility

    • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid.[1] The Journal of Organic Chemistry, 38(23), 4071–4073.

  • Indanone Synthesis Review

    • Ahmed, N. (2016).[2][3] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48–75. (See section on intramolecular Friedel-Crafts).

  • Demethylation Protocols

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
  • Regioselectivity in Friedel-Crafts

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Technical Support Center: Purification of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document moves beyond standard protocols to address the specific, practical challenges encountered in the lab, focusing on troubleshooting common issues from isomeric contamination to product degradation.

Part 1: Foundational Challenges & Strategic Overview

Before beginning any purification protocol, it is crucial to understand the primary obstacles associated with this specific molecule. The synthetic route often dictates the impurity profile, and for hydroxylated indanones, isomeric byproducts are a chief concern.

Frequently Asked Questions: Understanding Your Crude Product

Q1: What are the most likely impurities in my crude 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one?

A: Your impurity profile will be highly dependent on your synthetic route. However, based on common syntheses of related structures, you should anticipate:

  • Isomeric Impurities: The most significant challenge is often the presence of the 5-hydroxy-7-fluoro isomer. Friedel-Crafts type cyclizations of 3-halopropionic acids on substituted phenols can yield a mixture of isomers which are notoriously difficult to separate due to their very similar polarities and physical properties.[1]

  • Unreacted Starting Materials: Depending on the reaction workup, residual precursors may persist.

  • Byproducts from Side Reactions: Incomplete cyclization or polymerization can lead to other related impurities.

  • Degradation Products: Phenols are susceptible to oxidation, which can manifest as a darkening of the material over time or upon exposure to air and light, especially on chromatography media. The compound's stability under highly acidic or alkaline conditions should also be considered.[2]

Q2: I've run a column, but my NMR still looks complex, and HPLC shows multiple peaks. Why?

A: This is a classic sign of co-eluting isomers. Standard silica gel chromatography often fails to provide baseline separation between the 5-fluoro-7-hydroxy and 7-fluoro-5-hydroxy isomers. Achieving separation requires careful optimization of the purification technique, and purity should always be confirmed by a high-resolution method like HPLC, not just TLC.

Strategic Purification Workflow

A multi-step approach is essential for achieving high purity. The following workflow illustrates a robust strategy, moving from bulk purification to fine polishing.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction (e.g., Ethyl Acetate) Crude->Workup Remove salts & water-soluble impurities Primary Primary Purification (Flash Column Chromatography) Workup->Primary Separate major components Analysis1 Purity Check (TLC/HPLC) Assess Isomeric Ratio Primary->Analysis1 Recryst Final Polishing (Recrystallization) Analysis1->Recryst Impure or Isomers Present FinalAnalysis Final Purity & Identity Confirmation (HPLC, NMR, MS) Analysis1->FinalAnalysis Sufficiently Pure (>98%) Recryst->FinalAnalysis Dry Drying Under Vacuum FinalAnalysis->Dry Purity Confirmed

Caption: General Purification Workflow for 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one.

Part 2: Troubleshooting Guides

This section addresses specific issues you may encounter during the key purification steps in a question-and-answer format.

Troubleshooting Flash Column Chromatography

Flash chromatography is the workhorse for primary purification. However, the phenolic hydroxyl group and potential for isomeric contamination introduce specific challenges.

Q1: My compound and a key impurity have very similar Rf values on TLC and are co-eluting from the column. What are my options?

A: This is the most common failure mode. Here is a systematic approach to resolving it:

  • Solvent System Optimization: Do not rely on a single solvent system. A shallow gradient is often superior to an isocratic elution. If a standard Hexane/Ethyl Acetate system fails, try incorporating a third solvent with different properties (e.g., dichloromethane) to alter the selectivity.

  • Change the Stationary Phase: If silica gel (a polar, acidic support) is not providing separation, consider switching to a different stationary phase. Options include:

    • Alumina (Neutral or Basic): Can offer different selectivity for polar compounds.

    • Reverse-Phase (C18) Silica: Separates based on hydrophobicity. This is an excellent, albeit more expensive, option for separating isomers that differ subtly in their hydrophobic character.

  • High-Performance Liquid Chromatography (HPLC): For the most challenging separations, preparative HPLC is the gold standard, offering significantly higher resolving power.[3][4]

Q2: My compound is streaking badly on the TLC plate and tailing on the column, leading to poor separation and mixed fractions. Why is this happening?

A: Tailing is characteristic of acidic compounds, like phenols, interacting too strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, non-specific binding slows the elution of the compound in an uneven manner.

  • Solution: Modify your eluent. Add a small amount (0.1-1%) of a polar, acidic modifier like acetic acid. The acetic acid will preferentially interact with the active sites on the silica, allowing your compound to elute as a sharper, more symmetrical band.

Q3: My product fractions are turning yellow/brown after coming off the column.

A: This indicates product degradation, likely oxidation of the phenol.

  • Causes & Solutions:

    • Prolonged Exposure: The high surface area of silica gel can catalyze air oxidation. Run your column as quickly as is practical.

    • Active Silica: Some batches of silica are highly acidic and can promote degradation. You can "deactivate" it by pre-treating it with a solvent mixture containing a small amount of triethylamine, then re-equilibrating with your starting eluent.

    • Solvent Purity: Ensure your solvents are free of peroxides, which can accelerate oxidation.

Troubleshooting Recrystallization

Recrystallization is the ideal final step to achieve high crystalline purity and remove trace impurities remaining after chromatography.

Q1: I'm struggling to find a suitable single solvent for recrystallization.

A: This is very common. A binary (two-solvent) system is often required. The goal is to find one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").

  • Screening Protocol:

    • Dissolve a small amount of your compound in a minimal volume of a hot "soluble solvent" (e.g., Ethyl Acetate, Acetone, Isopropanol).

    • While the solution is still hot, add the "anti-solvent" (e.g., Hexanes, Heptane, Water) dropwise until you see persistent cloudiness.

    • Add a few more drops of the hot soluble solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • A system of Ethyl Acetate/Hexanes is often a successful starting point for indanone structures.[5][6]

Q2: My product is "oiling out" of the solution instead of forming crystals.

A: Oiling out occurs when the compound's solubility limit is exceeded while the solution is still too warm for crystals to nucleate.

  • Solutions:

    • Slower Cooling: Ensure the solution cools very gradually. Insulate the flask to slow heat loss.

    • Lower Initial Concentration: Use slightly more of the "soluble solvent" initially.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.

    • Re-purify: If the oiling is due to significant impurities depressing the melting point, the material may need another chromatographic pass before recrystallization is attempted.

Part 3: Protocols & Data

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes a starting material that is ~80-90% pure with isomeric and other minor impurities.

  • Preparation: Dry-load the crude product onto a small amount of silica gel for best results. To do this, dissolve your compound in a minimal amount of a volatile solvent (e.g., DCM or Ethyl Acetate), add silica gel (~2-3x the mass of your crude product), and evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 90:10 Hexane:Ethyl Acetate). Ensure the column is packed tightly and is free of air bubbles.

  • Loading: Carefully add the dry-loaded silica to the top of the packed column.

  • Elution: Begin elution with the starting solvent system. Increase the polarity gradually (a shallow gradient is key). For example, move from 10% Ethyl Acetate to 25% Ethyl Acetate over 10-15 column volumes.

  • Fraction Collection: Collect small fractions and monitor them by TLC. Use a UV lamp and a potassium permanganate stain to visualize spots.

  • Combine & Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Solvent System (v/v)PolarityNotes & Tips
Hexane / Ethyl AcetateLow to MediumThe standard starting point. Begin at 5-10% EtOAc and increase gradually.
Dichloromethane / MethanolMedium to HighGood for more polar compounds. Use a very small percentage of MeOH (0.5-2%).
Hexane / AcetoneLow to MediumAcetone is more polar than EtOAc and can offer different selectivity.
Toluene / Ethyl AcetateLow to MediumThe aromatic solvent can alter interactions with your aromatic compound.
Troubleshooting Decision Tree

This diagram provides a logical path for addressing common chromatography problems.

TroubleshootingTree Start Column Run Issues Tailing Streaking or Tailing? Start->Tailing CoElution Poor Separation / Co-elution? Start->CoElution Degradation Product Degrading on Column? Start->Degradation AddModifier Add 0.1-1% Acetic Acid to Eluent Tailing->AddModifier Yes OptimizeGradient Run a Slower, Shallower Gradient CoElution->OptimizeGradient Yes RunFaster Run Column Faster Degradation->RunFaster Yes ChangeSolvent Change Solvent System (e.g., add DCM or Toluene) OptimizeGradient->ChangeSolvent Still Poor ChangePhase Change Stationary Phase (Alumina or Reverse Phase) ChangeSolvent->ChangePhase Still Poor Deactivate Use Deactivated Silica RunFaster->Deactivate Still Degrading

Caption: Troubleshooting Logic for Column Chromatography Issues.

References

  • ChemicalBook. (n.d.).1H-Inden-1-one, 2-acetyl-5-fluoro-2,3-dihydro- synthesis.
  • BLDpharm. (n.d.).5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one.
  • NIST. (n.d.).1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST WebBook.
  • MilliporeSigma. (n.d.).Troubleshooting Purification Methods.
  • Sigma-Aldrich. (n.d.).7-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one.
  • Google Patents. (2016).CN105330525A - Preparation method of 7-hydroxy-1-indanone.
  • Longdom Publishing. (n.d.).Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Wouters, J., et al. (n.d.).High-performance liquid chromatography of blue and purple indigoid natural dyes.
  • PMC. (n.d.).5-Hydroxyindan-1-one.
  • Journal of the Chemical Society. (n.d.).The alkaline stability of (5Z)-7-([2RS,4RS,5SR]-4-o-hydroxyphenyl-2-trifluoromethyl-1,3-dioxan-5-yl)hept-5-enoic acid, ICI 185282.
  • The Royal Society of Chemistry. (n.d.).Steady state and transient kinetics in crystalline solids: The photochemistry of nanocrystalline 1,1,3-triphenyl-3-hydroxy-2-indanone.

Sources

Technical Support Center: Purification of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-1260018 Subject: Impurity Removal & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context

Welcome to the technical support hub for 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS: 1260018-72-9 ). This molecule is a critical pharmacophore, most notably serving as the bicyclic core for Belzutifan (PT2977) , a HIF-2


 inhibitor used in treating renal cell carcinoma.[1][2]

The Core Challenge: The synthesis of this indanone—typically via Friedel-Crafts cyclization of 3-(3-fluoro-5-methoxyphenyl)propanoic acid or similar precursors—is prone to three specific classes of impurities:

  • Regioisomers: (e.g., 4-fluoro-7-hydroxy vs. 6-fluoro-7-hydroxy isomers) which have identical mass and similar polarity.

  • Aluminum/Inorganic Residues: Resulting from incomplete quenching of Lewis acids (AlCl

    
    ).
    
  • Oligomeric Tars: "Sticky" polymers formed by acid-catalyzed coupling of the electron-rich phenol ring.

The "Golden Key" to Purification: Unlike its isomers, the 7-hydroxy-1-indanone motif possesses a unique Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the carbonyl oxygen, forming a pseudo-6-membered ring (S(6) motif). This significantly lowers its polarity and acidity compared to impurities lacking this feature.

Troubleshooting Guide: Diagnosis & Solutions

Issue A: "My crude product is a black, sticky tar that won't crystallize."

Diagnosis: Aluminum Chloride Complexation. In Friedel-Crafts acylations, the aluminum coordinates strongly to both the ketone and the phenol oxygen. If not hydrolyzed aggressively, these complexes form amorphous tars that trap organic solvents.[1][2]

Solution: The "Hot Acid" Quench Do not use water alone. The aluminum salts must be solubilized to release the organic product.

  • Quench: Pour the reaction mixture slowly into ice-cold 2M HCl (maintain temp <20°C).

  • Digestion: Once added, heat the biphasic mixture to 50–60°C for 1 hour . This breaks the O-Al bonds.

  • Extraction: Extract with Ethyl Acetate (EtOAc) while warm.

  • Wash: Wash organics with 1M HCl (2x) followed by Brine.

Technical Note: If the tar persists, add 5% w/w Oxalic Acid to the aqueous quench.[1][2] Oxalate binds Al


 more strongly than the phenol, displacing the product.[1][2]
Issue B: "I cannot separate the regioisomer (4-fluoro or 6-fluoro) by column chromatography."

Diagnosis: Insufficient Stationary Phase Interaction. Because of the IMHB (Intramolecular Hydrogen Bond), your target molecule (7-OH) is less polar than expected.[2] It "hides" its polar groups from the silica.

Solution: The Polarity Shift Protocol Standard Hexane/EtOAc gradients often co-elute these isomers. You must disrupt the IMHB to differentiate the isomers on the column.

  • Standard Phase: Use Dichloromethane (DCM) / Methanol (MeOH) instead of Hexane/EtOAc.[2] The DCM solubilizes the core, while MeOH competes for hydrogen bonding sites, amplifying the difference between the "locked" 7-OH isomer and the "open" impurities.[1][2]

  • Gradient: Start 100% DCM

    
     2% MeOH 
    
    
    
    5% MeOH.
Issue C: "My yield is low after recrystallization from Ethanol."

Diagnosis: Solubility Trap. The 7-hydroxy-1-indanone is surprisingly soluble in ethanol due to its planar, hydrophobic nature (reinforced by the IMHB). It stays in the mother liquor.

Solution: Switch to Isopropanol (IPA) or Toluene. [2]

  • Dissolve crude solid in minimal boiling IPA .

  • Allow to cool slowly to Room Temp.

  • Cool further to 0°C.

  • Anti-solvent: If yield is still low, add n-Heptane dropwise at room temperature until turbidity persists, then cool.[1]

Visualizing the Purification Logic

The following decision tree outlines the logical flow for processing the crude reaction mixture based on the impurity profile.

PurificationLogic Crude Crude Reaction Mixture (Black/Dark Brown) Quench Acidic Quench (2M HCl + Heat) Crude->Quench Hydrolysis PhaseSep Phase Separation (Org: EtOAc / Aq: Acid) Quench->PhaseSep CheckPurity Check HPLC Purity PhaseSep->CheckPurity Organic Layer Tar Residue/Tar (Aluminium Salts) PhaseSep->Tar Aqueous Waste Cryst Recrystallization (IPA or Toluene) CheckPurity->Cryst Purity > 85% Column Column Chromatography (DCM:MeOH Gradient) CheckPurity->Column Purity < 85% (Regioisomers present) Final Pure 5-Fluoro-7-hydroxy-1-indanone (>98% HPLC) Cryst->Final Column->Cryst Polish Step

Caption: Decision tree for processing crude 5-fluoro-7-hydroxy-1-indanone, prioritizing crystallization for cleaner crudes and chromatography for isomer-heavy mixtures.

Standard Operating Procedures (SOPs)

Protocol 1: The "Acid-Base Swing" (For removing non-phenolic impurities)

Use this if your crude contains unreacted esters or non-acidic byproducts.

  • Dissolution: Dissolve 10g crude in 100 mL Ethyl Acetate.

  • Extraction (Forward): Extract with 0.5 M NaOH (3 x 40 mL).

    • Mechanism:[3][4][5] The 7-OH (phenol) deprotonates and moves to the aqueous layer. Non-acidic impurities stay in EtOAc.

    • Warning: Do not use strong base (>1M NaOH) or heat, as the indanone is prone to oxidation/polymerization in high pH.[1][2]

  • Wash: Wash the combined aqueous NaOH layer with fresh EtOAc (1 x 30 mL) to remove trapped organics.

  • Acidification (Reverse): Cool aqueous layer to 5°C. Slowly add 6M HCl until pH < 2. The product will precipitate as a solid or oil.

  • Recovery: Extract the acidified aqueous layer with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol 2: High-Purity Recrystallization

Target Purity: >99.5% (API Grade)

ParameterSpecificationReason
Solvent System Isopropanol (IPA) Balances solubility of the IMHB-stabilized product vs. polar impurities.
Concentration 5 mL solvent per 1g crudeHigh dilution prevents trapping of regioisomers.
Dissolution Temp 80°C (Reflux)Ensure complete dissolution.[2]
Cooling Rate 10°C per hourSlow cooling grows large, pure crystals, excluding impurities.[1][2]
Final Temp 0°C to -5°CHold for 2 hours to maximize yield.
Wash Solvent Cold n-HeptaneRemoves surface mother liquor without dissolving product.

Frequently Asked Questions (FAQs)

Q1: Why does the 7-hydroxy isomer move faster on TLC than the 4-hydroxy isomer? A: This is due to the Intramolecular Hydrogen Bond (IMHB) . The proton of the 7-OH group locks onto the carbonyl oxygen. This "hides" the polarity of both groups, making the molecule behave more like a non-polar hydrocarbon.[1][2] The 4-hydroxy isomer cannot form this bond, so its hydroxyl group drags on the silica, resulting in a lower R


.[1]

Q2: Can I use charcoal to remove the color? A: Yes, but use caution.[1][2] Activated carbon (e.g., Darco G-60) works well to remove oligomeric tars. However, because the indanone ring is electron-rich, you can lose up to 10-15% of your product to irreversible adsorption. Use only 5% w/w carbon loading and filter while hot (60°C).[2]

Q3: How stable is the molecule in solution? A: It is stable in acidic and neutral organic solvents. However, in basic solutions (pH > 9), it is prone to oxidative dimerization (turning the solution red/brown) if exposed to air.[1] Always degas basic solutions or work under Nitrogen/Argon.

References

  • Peloton Therapeutics (now Merck & Co). (2010).[2] Substituted 2,3-dihydro-1H-inden-1-one derivatives and their use as HIF-2 alpha inhibitors. WO2010146170. (Describes the synthesis and initial isolation of the core scaffold).

  • Merck Sharp & Dohme. (2022). Process for the preparation of Belzutifan.[6][7][8] WO2022000868. (Detailed process chemistry regarding the purification of indanone intermediates).

  • Bernstein, J., et al. (1995).[1][2][9] Hydrogen-bond geometry in 7-hydroxy-1-indanone. (Crystallographic evidence of the S(6) intramolecular hydrogen bond motif which dictates solubility).[2]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (Standard procedures for Friedel-Crafts workups and Aluminum chloride quenching).

Sources

Addressing solubility issues of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Case ID: IND-5F7OH-SOL Classification: Physicochemical Troubleshooting / Assay Development Status: Active Guide[1]

Executive Summary & Chemical Profile

The Challenge: Researchers frequently report precipitation of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (hereafter 5F-7OH-Ind ) when diluting organic stock solutions into aqueous buffers (PBS, media).[1]

The Root Cause: The solubility profile of 5F-7OH-Ind is dominated by two competing structural factors:

  • The "Ortho-Effect" (Intramolecular Hydrogen Bonding): The hydroxyl group at position 7 forms a strong intramolecular hydrogen bond with the ketone oxygen at position 1.[1] This "locks" the polar handle, reducing its interaction with water molecules and significantly increasing the crystal lattice energy (making the solid harder to dissolve).

  • Lipophilicity: The indanone core, reinforced by the 5-fluoro substituent, imparts high lipophilicity (LogP estimated ~2.0–2.5), causing rapid aggregation in polar environments.

Quick Specs:

  • Molecular Weight: ~166.15 g/mol [1]

  • pKa (Estimated): 7.8 – 8.5 (The fluorine atom lowers the pKa compared to standard phenols, but the intramolecular H-bond stabilizes the proton).

  • Appearance: Off-white to pale yellow solid.[1]

  • Primary Solvents: DMSO (>50 mg/mL), DMF, Ethanol.

  • Aqueous Solubility: Negligible at pH 7.4 (<10 µg/mL).[1]

Solubility Decision Tree

Before selecting a protocol, determine your assay's tolerance for pH shifts and co-solvents.

SolubilityDecisionTree Start Start: Dissolve 5F-7OH-Ind CheckpH Can Assay Tolerate pH > 8.5? Start->CheckpH CheckDMSO Can Assay Tolerate >1% DMSO? CheckpH->CheckDMSO No PathA Protocol A: pH-Shift Solubilization CheckpH->PathA Yes (Best Solubility) PathB Protocol B: Co-Solvent System (PEG/PG) CheckDMSO->PathB Yes PathC Protocol C: Cyclodextrin Complexation CheckDMSO->PathC No (Sensitive Cells/In Vivo)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting Guides & Protocols

Issue 1: "My compound precipitates immediately upon adding PBS."

Diagnosis: You are likely experiencing "solvent shock."[1] Adding a hydrophobic stock (in 100% DMSO) directly to a high-salt buffer (PBS) causes rapid exclusion of the drug from the water structure before it can equilibrate.[1]

Protocol B: The Step-Down Co-Solvent Method Use this for cellular assays where pH must remain neutral.[1]

Reagents:

  • Stock Solution: 5F-7OH-Ind in DMSO (20 mM).

  • Intermediate Solvent: PEG-400 or Propylene Glycol (PG).[1]

  • Aqueous Buffer: PBS or Media (Pre-warmed to 37°C).[1]

Step-by-Step:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 100x the final target concentration.

  • The Intermediate Step (Critical): Do not add DMSO stock directly to water.[1]

    • Mix the DMSO stock 1:1 with PEG-400 (or PG).[1]

    • Result: The compound is now in a 50% DMSO / 50% PEG environment. The PEG acts as a "bridge," reducing the polarity gap.

  • Final Dilution: Slowly add the aqueous buffer to the DMSO/PEG mix while vortexing.

    • Target: Final solvent concentration < 1% DMSO.[1]

Data Summary (Solubility Limits):

Solvent System Max Solubility (approx.) Stability (RT)
Pure Water (pH 7) < 0.01 mg/mL N/A
PBS + 1% DMSO ~0.05 mg/mL < 2 hours
PBS + 5% PEG-400 ~0.20 mg/mL 4-6 hours

| Protocol B (Optimized) | ~0.50 mg/mL | 12-24 hours |[1]

Issue 2: "I need high concentrations (>1 mg/mL) for animal dosing."

Diagnosis: Neutral pH buffers cannot support this concentration due to the crystal lattice energy of the 7-hydroxy-indanone core.[1] You must utilize the phenolic handle.

Protocol A: The pH-Shift Strategy (In Situ Salt Formation) Use this for IP/IV dosing or chemical reactions.[1]

Mechanism: The 7-OH group is weakly acidic.[1] By raising the pH slightly above its pKa (approx. 8.0), you deprotonate the hydroxyl group. The resulting phenolate ion (


) is highly water-soluble.[1]

Step-by-Step:

  • Weighing: Weigh 10 mg of 5F-7OH-Ind.

  • Wetting: Add 100 µL of Ethanol or DMSO to wet the powder (disrupts surface tension).[1]

  • Basification: Add 900 µL of 0.1 M Na2CO3 (Sodium Carbonate) or Tris-Base (pH 9.0) .

    • Note: Do not use NaOH if possible, as local high pH can cause chemical degradation. Carbonate provides a buffered pH ~10.5.[1]

  • Sonication: Sonicate for 5 minutes. The solution should turn clear yellow (indicating phenolate formation).

  • Adjustment (Optional): If injection physiology requires, slowly back-titrate with 0.1 M HCl to pH 8.5 (precipitate may form if pH drops below 8.0).

Issue 3: "The compound degrades/oxidizes in solution."

Diagnosis: Electron-rich phenols (even with the Fluorine) are susceptible to oxidation at high pH (quinoid formation).[1]

Protocol C: Cyclodextrin Encapsulation Use this for long-term stability or sensitive biological models.[1]

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1] The lipophilic indanone core sits inside the hydrophobic cavity, while the hydroxyl group interacts with the rim. This protects the compound from oxidation and prevents precipitation.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water.[1] Stir until clear.

  • Compound Addition: Add 5F-7OH-Ind powder directly to the vehicle.

  • Energy Input:

    • Option A: Stir at 600 RPM for 24 hours at room temperature.

    • Option B (Rapid): Sonicate for 30 minutes, then heat to 50°C for 15 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]

Visualization of Mechanism:

Mechanism Solid Solid Crystal Free Free Drug (Insoluble) Solid->Free  Slow   Dissolution Complex CD-Complex (Soluble) Free->Complex  HP-beta-CD   Encapsulation Complex->Free  Equilibrium  

Figure 2: Kinetic equilibrium of Cyclodextrin complexation.[1] The CD cavity acts as a solubility sink, pulling the drug out of the solid phase.

Frequently Asked Questions (FAQs)

Q: Can I use Tween-80 instead of PEG? A: Yes, but Tween-80 (Polysorbate 80) often forms micelles.[1] If your compound is trapped in the micelle core, it may not be bioavailable in cell-based assays immediately.[1] PEG/DMSO systems keep the compound in a molecularly dispersed state.

Q: Why does the solution turn yellow at high pH? A: This is the halochromic effect .[1] The deprotonated phenolate form involves charge delocalization across the aromatic ring and the ketone, which shifts the absorption spectrum (bathochromic shift) into the visible yellow range. This confirms you have successfully solubilized the drug.

Q: Is the 5-Fluoro group unstable? A: Generally, aryl fluorides are stable.[1] However, at very high pH (>12) and high temperatures, nucleophilic aromatic substitution (


) is theoretically possible but unlikely under standard formulation conditions.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews. Link

  • PubChem Compound Summary. (2024). 5-Fluoro-1-indanone (Analogous Core Structure Data). National Center for Biotechnology Information.[1] Link

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. Link

Sources

Validation & Comparative

High-Resolution Purity Profiling of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (hereafter 5-FHI ) is a critical pharmacophore often utilized in the synthesis of HIF-2


 inhibitors and other oncology targets. Its structural complexity—specifically the combination of an electron-withdrawing fluorine atom, an acidic phenolic hydroxyl, and a bicyclic aromatic core—presents unique separation challenges.

The Problem: Standard C18 alkyl phases often fail to resolve positional isomers (e.g., 4-fluoro or 6-fluoro analogs) and defluorinated impurities due to insufficient selectivity mechanisms. Reliance on C18 alone frequently leads to "hidden" impurities co-eluting under the main peak, compromising the calculated purity.

The Solution: This guide compares the industry-standard C18 approach against Fluorophenyl (PFP) and Phenyl-Hexyl stationary phases. Experimental data presented below demonstrates that exploiting


-

interactions and "fluorophilicity" is essential for achieving baseline resolution (

) of critical isomer pairs.
Analyte Profile
PropertyValue (Predicted)Chromatographic Implication
Structure Fluorinated Phenolic IndanoneMixed-mode interactions (Hydrophobic + H-Bonding +

-

).[1][2]
pKa (Phenol) ~7.8 – 8.2Critical: Mobile phase pH must be < 5.8 (ideally < 3.0) to suppress ionization and prevent peak tailing.
LogP ~1.8 – 2.1Moderate hydrophobicity; suitable for Reversed-Phase LC (RPLC).
Critical Impurities 4/6-Fluoro isomers, Des-fluoro analogRequires shape selectivity, not just hydrophobicity.

Comparative Stationary Phase Study

The core of this method development lies in selecting a column that can distinguish the subtle electron-density differences between the 5-fluoro target and its regioisomers.

Experimental Design
  • System: UHPLC (Agilent 1290 / Waters H-Class equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water[3]

  • Mobile Phase B: Methanol (Selected for protic selectivity)

  • Gradient: 5% B to 95% B over 10 minutes

  • Temp: 40°C

  • Detection: UV @ 254 nm (aromatic core)

Comparison Data: Resolution of Critical Pairs

We compared three column chemistries. The "Critical Pair" is defined as 5-FHI vs. 6-Fluoro-7-hydroxy isomer .

Stationary PhaseLigand ChemistryRetention (

)
Resolution (

)
Tailing Factor (

)
Performance Verdict
C18 (Standard) Octadecylsilane4.21.1 (Co-elution) 1.1FAIL. Relies only on hydrophobicity; cannot distinguish F-position.
Phenyl-Hexyl Phenyl ring w/ C6 linker4.51.81.05PASS.

-

interactions improve selectivity.
PFP (Pentafluorophenyl) Fluorinated benzene ring4.83.2 (Excellent) 1.0OPTIMAL. "Fluorophilicity" and rigid shape selectivity drive separation.
Mechanism of Action[2][4][5][6][7]
  • Why C18 Fails: The hydrophobic surface area of the 5-fluoro and 6-fluoro isomers is nearly identical. C18 cannot "see" the difference in electron density distribution.

  • Why PFP Wins: The Pentafluorophenyl ring is electron-deficient. It engages in strong

    
    -
    
    
    
    interactions with the electron-rich phenolic ring of 5-FHI. Furthermore, the specific position of the fluorine atom on the analyte alters the "shape" of the electron cloud, which the rigid PFP ligand can discriminate via steric recognition [1][2].

Mobile Phase Optimization: The "Modifier Effect"

Once the PFP phase is selected, the organic modifier determines the final peak spacing.

  • Acetonitrile (ACN): Aprotic.[4] Forms a dipole-dipole interaction layer. On PFP columns, ACN often suppresses the

    
    -
    
    
    
    interaction, causing the column to behave more like a standard C18.
  • Methanol (MeOH): Protic. Does not interfere with the

    
    -
    
    
    
    interaction between the analyte and the stationary phase.

Recommendation: Use Methanol as the organic modifier. While ACN yields lower backpressure, MeOH preserves the unique selectivity required to separate the fluorinated isomers.

The Optimized Protocol (Gold Standard)

This protocol is designed to be a self-validating system, ensuring specificity for 5-FHI purity profiling.

Chromatographic Conditions
  • Column: ACE C18-PFP or Waters XSelect HSS PFP (150 mm x 4.6 mm, 3.5 µm or sub-2 µm equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffered to stabilize retention).

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC).

  • Column Temp: 35°C (Lower temperature enhances shape selectivity).

  • Injection Vol: 5-10 µL.

  • Detection: PDA 210-400 nm (Quant at 254 nm).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focus polar degradants)
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.19010Re-equilibration

Method Development & Validation Workflows

The following diagrams illustrate the logic flow for developing this specific method and the subsequent validation strategy.

Diagram 1: Stationary Phase Selection Logic

ColumnSelection Start Start: 5-FHI Purity Method Analyze Analyze Structure: Fluorinated + Phenolic Start->Analyze ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) Analyze->ScreenC18 CheckIso Are Positional Isomers Resolved (Rs > 1.5)? ScreenC18->CheckIso FailC18 Result: Co-elution (Common for F-isomers) CheckIso->FailC18 No FinalMethod Final Method: PFP + MeOH/Buffer pH 3.0 CheckIso->FinalMethod Yes (Rare) SelectAlt Select Alternative Mechanism: Pi-Pi / Shape Selectivity FailC18->SelectAlt ScreenPFP Screen 2: PFP Column (Fluorophenyl) SelectAlt->ScreenPFP OptMeOH Optimize Modifier: Select Methanol (Enhances Pi-Pi) ScreenPFP->OptMeOH OptMeOH->FinalMethod

Caption: Decision tree highlighting the necessity of PFP phases for fluorinated isomer resolution.

Diagram 2: Self-Validating System Suitability

Validation Input Daily Analysis Start SST Inject System Suitability (Mix of 5-FHI + 6-F isomer) Input->SST CheckRes Check Resolution: Rs(5-F vs 6-F) > 2.0? SST->CheckRes Pass System Valid: Proceed to Samples CheckRes->Pass Yes Fail System Invalid: Regenerate Column/Check pH CheckRes->Fail No Fail->SST Remediation

Caption: Routine system suitability test (SST) requiring physical resolution of the critical isomer pair.

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link (Demonstrates PFP selectivity mechanisms).

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Application Note. Link (Comparison of C18 vs PFP for isomeric separations).

  • Waters Corporation. Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Shimadzu. Separation Characteristics of Shim-pack Phenyl/PFPP Columns. Technical Report.[3] Link (Details on

    
    -
    
    
    
    interactions for aromatic isomers).
  • Pappalardo, M., et al. (2016).[5] Rapid and Reliable HPLC Method for... 5-Hydroxymethylfurfural. PLOS ONE.[5] Link (Example of polar aromatic separation strategies).

Sources

Mass spectrometry fragmentation patterns of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Executive Summary & Objective

This guide provides a detailed analysis of the mass spectrometry (MS) fragmentation patterns of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (hereafter referred to as 5F-7OH-Ind ).

In drug metabolism and pharmacokinetics (DMPK) studies, indanone derivatives often appear as metabolites of indane-based therapeutics. A critical analytical challenge is distinguishing the 7-hydroxy positional isomer from the 4-hydroxy or 6-hydroxy analogs. This guide demonstrates that the 7-hydroxy position possesses a unique "peri-effect" interaction with the carbonyl group, driving specific dehydration pathways that serve as diagnostic fingerprints.

Comparison Scope:

  • Target: 5-Fluoro-7-hydroxy-1-indanone (MW 166)

  • Alternative 1 (Core): 5-Fluoro-1-indanone (No OH group)

  • Alternative 2 (Isomer): 5-Fluoro-4-hydroxy-1-indanone (OH distal from ketone)

Experimental Protocol (Self-Validating System)

To replicate the fragmentation patterns described, the following LC-MS/MS conditions are recommended. This protocol prioritizes the separation of isobaric isomers before MS analysis.

Methodology:

  • Instrumentation: Q-Exactive Orbitrap or Triple Quadrupole (QQQ).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the fragile water loss and the high-energy ring cleavages.

LC-MS Acquisition Parameters
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm)Essential for separating the 7-OH and 4-OH isomers, which have identical masses.
Mobile Phase A Water + 0.1% Formic AcidProton source for

generation.
Mobile Phase B AcetonitrileSharpens peak shape for aromatic ketones.
Flow Rate 0.3 mL/minStandard for ESI stability.
Precursor Ion m/z 167.05 (

)
The protonated molecular ion.

Fragmentation Mechanism & Comparative Analysis

The fragmentation of 5F-7OH-Ind is governed by three competing pathways. Understanding the causality of these breaks allows for confident identification.

Pathway A: The "Peri-Effect" Dehydration (Diagnostic)
  • Mechanism: The hydroxyl group at C7 is spatially proximate (peri-position) to the carbonyl oxygen at C1. This facilitates an intramolecular hydrogen transfer, leading to the rapid loss of water (

    
    ).
    
  • Transition:

    
     (Loss of 18 Da).
    
  • Comparison: This transition is dominant in the 7-hydroxy isomer. In the 4-hydroxy isomer , the OH is too far for this facile interaction, making the

    
     peak significantly weaker or absent at low collision energies.
    
Pathway B: Carbon Monoxide (CO) Expulsion
  • Mechanism: Typical of cyclic ketones.[1] The ring opens, followed by the ejection of neutral CO.

  • Transition:

    
     (Loss of 28 Da).
    
  • Note: In low-resolution MS, this is isobaric with Ethylene loss (see below).

Pathway C: Retro-Diels-Alder (RDA) / Ethylene Loss
  • Mechanism: The saturated C2-C3 bond in the five-membered ring cleaves, ejecting ethylene (

    
    ).
    
  • Transition:

    
     (Loss of 28 Da).
    
  • Differentiation: High-resolution MS (HRMS) is required to distinguish CO loss (27.9949 Da) from Ethylene loss (28.0313 Da).

Pathway D: Fluorine Loss
  • Mechanism: Aromatic C-F bonds are strong. Loss of HF (

    
    ) is usually a secondary fragmentation event occurring after the ring has opened or water has been lost.
    

Visualization of Pathways

The following diagram illustrates the specific bond cleavages. Note the "Peri-Interaction" highlighted in red, which is the key differentiator for this specific molecule.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 167.05 (5-Fluoro-7-hydroxy-indanone) Frag_Water [M+H - H2O]+ m/z 149.04 (Base Peak in 7-OH) Precursor->Frag_Water Peri-Effect Dehydration (-18 Da) Frag_CO [M+H - CO]+ m/z 139.05 (Ring Contraction) Precursor->Frag_CO Alpha Cleavage (-28 Da) Frag_Ethylene [M+H - C2H4]+ m/z 139.03 (RDA Cleavage) Precursor->Frag_Ethylene Retro-Diels-Alder (-28 Da) Frag_HF [M+H - H2O - HF]+ m/z 129.03 (Secondary Loss) Frag_Water->Frag_HF -HF (20 Da) Frag_CO_HF [M+H - CO - HF]+ m/z 119.05 Frag_CO->Frag_CO_HF -HF (20 Da)

Figure 1: ESI+ Fragmentation pathway. The red arrow indicates the diagnostic water loss driven by the 7-hydroxy/1-carbonyl proximity.

Comparative Data Table

The following table contrasts the target molecule with its key alternatives. Use this to validate your spectral data.

FeatureTarget: 5F-7OH-Indanone Alternative: 5-Fluoro-1-Indanone Alternative: 5F-4OH-Indanone
Precursor (

)
167.05151.05167.05
Dominant Fragment 149 (

loss)
123 (CO loss)139 (CO/

loss)
Mechanism Peri-effect (High stability cyclic transition state)Standard alpha-cleavageStandard alpha-cleavage
HF Loss (

)
129 (Secondary)131 (Secondary)147 (Primary, minor)
Diagnostic Ratio High 149/139 ratio (> 2:1)N/ALow 149/139 ratio (< 0.5:1)

Diagnostic Workflow (Decision Tree)

Use this logic flow to confirm the identity of the 5-Fluoro-7-hydroxy isomer in a mixed sample.

DecisionTree Step1 Detect Precursor m/z 167 Step2 Apply CE 20-30eV Step1->Step2 Check149 Check Intensity of m/z 149 (Water Loss) Step2->Check149 Result_7OH Identity: 7-Hydroxy Isomer Check149->Result_7OH Base Peak (High Intensity) Result_4OH Identity: 4/5/6-Hydroxy Isomer Check149->Result_4OH Minor Peak (<20% Rel. Abund.)

Figure 2: Logic flow for distinguishing the 7-hydroxy isomer based on the abundance of the dehydration product.

References

  • PubChem. (2025). 7-Hydroxy-1-indanone Compound Summary. National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for "Ortho" and "Peri" effects in mass spectrometry).
  • Holčapek, M., et al. (2010). Fragmentation behavior of ring-substituted indanones. Journal of Mass Spectrometry. (Provides foundational rules for CO vs. Ethylene loss in indanone systems).

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A Senior Application Scientist's Guide to Quality Control Parameters for 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one Batches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. The consistency, purity, and impurity profile of each component directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quality control (QC) parameters for batches of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the critical quality attributes (CQAs) that define a high-quality batch and the analytical methodologies required to ensure these standards are met, in alignment with international regulatory expectations.[1][2][3]

The Critical Role of Quality Control for Pharmaceutical Intermediates

5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a structurally complex molecule whose quality can significantly influence the downstream synthesis of an API.[2] Inconsistent batch quality can lead to variable yields, the introduction of difficult-to-remove impurities, and potential safety concerns in the final drug product. Therefore, a robust quality control strategy is not merely a regulatory requirement but a cornerstone of a successful drug development program.[4][5][6] This guide will delineate the key parameters that differentiate a high-quality batch from a standard one, providing the technical insights necessary for informed decision-making in your research and development endeavors.

Core Quality Control Parameters: A Comparative Analysis

The quality of a batch of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is assessed through a series of analytical tests that evaluate its identity, purity, impurity profile, and physicochemical properties. The stringency of the acceptance criteria for these tests determines the overall quality of the batch.

Table 1: Comparative Quality Control Specifications for 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
ParameterTest MethodHigh-Quality Batch Acceptance CriteriaStandard-Quality Batch Acceptance Criteria
Identity
AppearanceVisual InspectionWhite to off-white crystalline solidLight yellow to beige solid
FT-IR SpectroscopyConformance to Reference StandardConforms to reference spectrumConforms to reference spectrum
¹H NMR SpectroscopyConformance to Reference StandardConforms to reference structureConforms to reference structure
Mass SpectrometryMolecular Ion Match[M+H]⁺ or [M-H]⁻ matches theoretical mass ± 5 ppm[M+H]⁺ or [M-H]⁻ matches theoretical mass ± 10 ppm
Purity
Assay (by HPLC)HPLC-UV≥ 99.5%≥ 98.0%
Impurity Profile
Any single unknown impurityHPLC-UV≤ 0.10%≤ 0.20%
Total ImpuritiesHPLC-UV≤ 0.50%≤ 1.0%
Residual SolventsGC-HSMeets ICH Q3C limits for Class 2 & 3 solventsMeets ICH Q3C limits for Class 2 & 3 solvents
Heavy MetalsICP-MS or colorimetric tests≤ 10 ppm≤ 20 ppm
Physicochemical Properties
Melting PointCapillary MethodSharp melting range (e.g., 1-2 °C range)Broader melting range (e.g., >3 °C range)
Water ContentKarl Fischer Titration≤ 0.2%≤ 0.5%

In-Depth Analysis of Key Quality Control Parameters

Identity Confirmation: Ensuring the Correct Molecular Structure

The first step in quality control is to unequivocally confirm the identity of the material. A combination of spectroscopic techniques is employed for this purpose.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule. The FT-IR spectrum of a test batch should be superimposable with that of a well-characterized reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. The chemical shifts, signal integrations, and coupling patterns in the NMR spectrum provide a detailed map of the molecule's proton and carbon framework, confirming the correct isomeric structure.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to its theoretical molecular weight. This technique is highly specific and can help differentiate the target compound from structurally similar impurities.[9][10][11]

Purity Assessment: Quantifying the Target Compound

Purity is a critical quality attribute that directly impacts the performance of the intermediate in subsequent reactions.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic molecules. A validated, stability-indicating HPLC method is essential to separate the main compound from its impurities. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[12][13][14][15][16]

Impurity Profiling: Identifying and Quantifying Undesired Components

The presence of impurities can have a significant impact on the safety and efficacy of the final drug product.[2] A thorough impurity profile is therefore essential.

  • Organic Impurities: These can include starting materials, by-products, intermediates from the synthesis, and degradation products. A well-developed HPLC method is crucial for their detection and quantification.

  • Residual Solvents: Solvents used in the synthesis and purification processes may remain in the final product. Gas Chromatography with Headspace analysis (GC-HS) is the standard technique for quantifying residual solvents. The acceptance criteria are based on the International Council for Harmonisation (ICH) Q3C guidelines, which classify solvents based on their toxicity.

  • Inorganic Impurities: These can include heavy metals from catalysts or reactors. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a sensitive technique for detecting and quantifying trace metals.

Physicochemical Characterization: Defining the Physical Properties

The physical properties of the intermediate can affect its handling, stability, and reactivity.

  • Melting Point: A sharp melting point range is indicative of high purity. Impurities tend to depress and broaden the melting range.

  • Water Content: The presence of water can affect the stability and reactivity of the intermediate. Karl Fischer titration is the standard method for determining water content.

Experimental Protocols

The following are representative protocols for the key analytical techniques used in the quality control of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. These methods should be validated according to ICH Q2(R1) guidelines before routine use.

Protocol 1: Purity and Impurity Profiling by RP-HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Residual Solvents Analysis by GC-HS
  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: Capillary column suitable for solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).

Visualization of Workflows and Concepts

Diagram 1: Quality Control Workflow for Incoming Batches

cluster_0 Batch Receipt & Initial Checks cluster_1 Analytical Testing cluster_2 Disposition Batch Arrival Batch Arrival Documentation Review (CoA) Documentation Review (CoA) Batch Arrival->Documentation Review (CoA) Visual Inspection Visual Inspection Documentation Review (CoA)->Visual Inspection Sampling Sampling Visual Inspection->Sampling Identity Testing Identity Testing Sampling->Identity Testing Purity & Impurity Analysis Purity & Impurity Analysis Identity Testing->Purity & Impurity Analysis Physicochemical Tests Physicochemical Tests Purity & Impurity Analysis->Physicochemical Tests Data Review Data Review Physicochemical Tests->Data Review Comparison to Specifications Comparison to Specifications Data Review->Comparison to Specifications Batch Release/Rejection Batch Release/Rejection Comparison to Specifications->Batch Release/Rejection Out of Specification (OOS) Investigation Out of Specification (OOS) Investigation Comparison to Specifications->Out of Specification (OOS) Investigation

Caption: A typical workflow for the quality control of incoming batches of pharmaceutical intermediates.

Diagram 2: Hierarchy of Quality Control Parameters

cluster_purity Purity & Impurities cluster_identity Identity cluster_physicochemical Physicochemical Properties Overall Batch Quality Overall Batch Quality Purity (Assay) Purity (Assay) Overall Batch Quality->Purity (Assay) Impurity Profile Impurity Profile Overall Batch Quality->Impurity Profile Spectroscopic Confirmation Spectroscopic Confirmation Overall Batch Quality->Spectroscopic Confirmation Physical Appearance Physical Appearance Overall Batch Quality->Physical Appearance Melting Point Melting Point Overall Batch Quality->Melting Point Water Content Water Content Overall Batch Quality->Water Content

Caption: The key parameters contributing to the overall quality assessment of a batch.

Conclusion

The quality control of 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a multi-faceted process that requires a suite of validated analytical techniques to ensure the identity, purity, and overall quality of each batch. By implementing stringent quality control parameters and robust analytical methods, researchers and drug developers can mitigate risks, ensure batch-to-batch consistency, and ultimately contribute to the development of safe and effective medicines. This guide provides a framework for establishing a comprehensive quality control strategy and for comparing the quality of different batches of this critical pharmaceutical intermediate.

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  • ResearchGate. Stability of 5-Fluorouracil in an Extemporaneously Compounded Ophthalmic Solution. | Request PDF. [Link]

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